(S)-Veludacigib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19FN4O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide |
InChI |
InChI=1S/C20H19FN4O3S/c1-11(19(23)27)25(14-7-5-13(21)6-8-14)20-24-18(22)17(29-20)16(26)12-3-9-15(28-2)10-4-12/h3-11H,22H2,1-2H3,(H2,23,27)/t11-/m1/s1 |
InChI Key |
HSBUVKDEUUJREZ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)N(C1=CC=C(C=C1)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC)N |
Canonical SMILES |
CC(C(=O)N)N(C1=CC=C(C=C1)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Veludacigib: A Technical Guide to CDK4/6 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Veludacigib is a potent and selective small molecule inhibitor targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of various cancers. This document provides an in-depth technical overview of the target validation studies for this compound, establishing the rationale and scientific basis for its development as a therapeutic agent. The information presented herein is a composite representation based on established methodologies and data for the CDK4/6 inhibitor class of drugs.
Core Target: CDK4/6 and the Cell Cycle
The primary targets of this compound are CDK4 and CDK6. In complex with D-type cyclins, these kinases phosphorylate the Retinoblastoma protein (Rb).[1][2] This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[3] In many cancer types, this pathway is dysregulated, leading to uncontrolled cell proliferation.[1][2] this compound is designed to inhibit CDK4/6, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.[4]
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the Cyclin D-CDK4/6-Rb-E2F pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies of CDK4/6 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CDK4/Cyclin D1 | 5 |
| CDK6/Cyclin D3 | 12 |
| CDK1/Cyclin B | >10,000 |
| CDK2/Cyclin E | >5,000 |
| CDK5/p25 | >10,000 |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Rb Status | EC50 (nM) |
| MCF-7 | Breast Cancer (ER+) | Proficient | 50 |
| T-47D | Breast Cancer (ER+) | Proficient | 75 |
| MDA-MB-231 | Breast Cancer (TNBC) | Deficient | >10,000 |
| A549 | Lung Cancer | Proficient | 250 |
| HCT116 | Colon Cancer | Proficient | 150 |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| MCF-7 | Breast Cancer | This compound (50 mg/kg, oral, daily) | 85 |
| Patient-Derived Xenograft (PDX) - ER+ Breast Cancer | Breast Cancer | This compound (50 mg/kg, oral, daily) | 78 |
| HCT116 | Colon Cancer | This compound (75 mg/kg, oral, daily) | 65 |
Experimental Protocols
Detailed methodologies for key target validation experiments are provided below.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases.
Methodology:
-
Reagents: Recombinant human CDK/cyclin complexes, substrate (e.g., Rb-CTF), ATP, this compound, assay buffer.
-
Procedure:
-
A radiometric or fluorescence-based assay format is utilized.
-
This compound is serially diluted and incubated with the CDK/cyclin complex.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at 30°C.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
Cell viability is assessed using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
-
-
Data Analysis: EC50 values are determined from the dose-response curves.
Western Blotting for Rb Phosphorylation
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of Rb.
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of this compound for 24 hours.
-
Protein Extraction: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-Rb (Ser780, Ser807/811) and total Rb.
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with this compound for 24-48 hours.
-
Cell Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide) containing RNase.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct target engagement of this compound with CDK4/6 in a cellular context.
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of soluble CDK4 and CDK6 in the supernatant is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated, and a shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Conclusion
The comprehensive target validation studies for this compound, modeled on the well-established data for the CDK4/6 inhibitor class, provide a robust scientific foundation for its clinical development. The potent and selective inhibition of CDK4/6, leading to cell cycle arrest and tumor growth inhibition in preclinical models, strongly supports its potential as an effective anti-cancer agent. The detailed methodologies presented in this guide offer a framework for the continued investigation and development of this compound and other novel CDK4/6 inhibitors.
References
- 1. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
(S)-Veludacigib: A Preclinical Review of a Selective CDK9 Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
(S)-Veludacigib (AZD4573) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical activity in various hematological cancer models. This document provides a comprehensive review of the available preclinical data, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Targeting Transcriptional Addiction
This compound exerts its anti-tumor effects by targeting the transcriptional machinery of cancer cells. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2 (pSer2), a critical step for the release of paused RNAPII and the elongation of transcription.[1][2]
In many hematological malignancies, cancer cells become dependent on the continuous high-level expression of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1) and the oncogene MYC.[2][3] By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a rapid dose- and time-dependent decrease in pSer2-RNAPII levels.[3][4][5] This suppression of transcriptional elongation preferentially affects genes with short-lived mRNA and protein products, resulting in the swift depletion of critical survival proteins like MCL-1 and MYC.[3] The loss of these key pro-survival signals ultimately triggers caspase activation and induces apoptosis in cancer cells.[4][5]
Quantitative Preclinical Data
The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Potency and Activity
| Parameter | Value | Cell Line/Context | Reference |
| CDK9 IC50 | < 4 nM | Biochemical Assay | [3][4][5] |
| Median Caspase EC50 | 30 nM | Hematological Cancer Cell Panel | [3][6] |
| Median GI50 | 11 nM | Hematological Cancer Cell Panel (24h) | [3][6] |
| Caspase Activation EC50 | 13.7 nM | MV4-11 (Acute Myeloid Leukemia) | [4][5] |
| Binding Kinetics (t1/2) | 16 min | Biochemical Assay | [1] |
| Selectivity | >10-fold vs other CDKs | Biochemical Assays (FRET) | [3][6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Model | Dosing Schedule | Outcome | Reference |
| MV-4-11 Xenograft | 15 mg/kg, twice weekly | Tumor Regression | [1] |
| MV-4-11 Xenograft | 5 or 15 mg/kg, BID q2h, 2 days on/5 days off | Dose-dependent response, with 15 mg/kg leading to sustained regressions | [2] |
| AML PDX Models | Not specified | >50% reduction of leukemic blasts in bone marrow in 5 out of 9 models | [2] |
| Subcutaneous Xenografts (MM, AML, NHL) | Not specified | Durable Regressions | [3][6] |
| Disseminated Models (MM, AML, NHL) | Not specified | Durable Regressions | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the "Materials and Methods" section of Cidado et al., 2020, Clinical Cancer Research.[7]
Cell-Based Assays
-
Cell Lines and Reagents : this compound (AZD4573) was synthesized by AstraZeneca. For in vitro assays, the compound was solubilized in DMSO to a concentration of 10 mmol/L and subsequently diluted to achieve a final DMSO concentration of 0.3% in cell culture.[7]
-
Caspase Activation and Viability Screening : A panel of hematological and solid tumor cell lines were treated with this compound. Caspase activation was assessed at 6 hours post-treatment, while cell viability was measured at 24 hours.[2]
-
Western Blotting : Cells were treated with a dose response of this compound for specified time points. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against pSer2-RNAPII, MCL-1, MYC, and other relevant proteins. Densitometry was used for quantification.
In Vivo Xenograft Studies
-
Animal Models : Subcutaneous xenograft models were established by injecting cancer cell lines (e.g., 5 x 10^6 MV-4-11 cells) into immunocompromised mice.[7] For patient-derived xenograft (PDX) models, tumor fragments or cells were implanted into recipient mice. All animal studies were conducted in accordance with institutional animal care and use committee guidelines.[7]
-
Dosing and Administration : this compound was administered intraperitoneally (i.p.) at doses of 5 or 15 mg/kg. A common dosing schedule was twice daily with a 2-hour interval (BID q2h) for 2 consecutive days, followed by 5 days of rest.[7]
-
Efficacy Assessment : Tumor volumes were measured regularly to assess anti-tumor activity. For disseminated leukemia models, tumor burden in the bone marrow was evaluated by flow cytometry for human-specific markers.[2]
-
Pharmacodynamic Analysis : Tumor and blood samples were collected at specified time points after dosing to analyze biomarkers such as pSer2-RNAPII and apoptosis markers (e.g., Annexin V staining) to confirm target engagement and downstream effects.[2]
Transcriptomic and Proteomic Analyses
-
RNA Sequencing and Mass Spectrometry : To understand the global impact of CDK9 inhibition, transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses were performed on cancer cells treated with this compound. These analyses helped identify the rapid modulation of genes and proteins, confirming the depletion of short-lived transcripts like MCL-1 and MYC.[2]
References
- 1. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 2. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD4573 | CDK | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. AZD4573 [openinnovation.astrazeneca.com]
- 7. aacrjournals.org [aacrjournals.org]
(S)-Veludacigib In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Veludacigib, also known as BAY 2965501, is a potent and selective, orally available small molecule inhibitor of Diacylglycerol Kinase Zeta (DGKζ). DGKζ is a critical negative regulator of T-cell receptor signaling. By inhibiting DGKζ, this compound enhances T-cell and Natural Killer (NK) cell-mediated anti-tumor immunity, positioning it as a promising candidate in cancer immunotherapy. This technical guide provides an in-depth overview of the in vitro kinase assay methodologies relevant to the characterization of this compound, including its mechanism of action, inhibitory potency, and the experimental protocols used to assess its activity.
Mechanism of Action
This compound targets DGKζ, a lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). In the context of T-cell activation, DAG is a crucial second messenger that activates downstream signaling pathways, leading to T-cell proliferation and effector functions. DGKζ acts as an intracellular immune checkpoint by converting DAG to PA, thereby attenuating T-cell receptor signaling. By inhibiting DGKζ, this compound maintains high levels of DAG, leading to sustained T-cell activation and an enhanced anti-tumor immune response.[1][2] This mechanism is further supported by observations that this compound treatment leads to increased phosphorylation of ERK (pERK), a key component of the MAPK signaling pathway downstream of DAG, and enhances cytokine production and cytotoxic activity in T-cells.[3][4][5]
Figure 1. Mechanism of Action of this compound.
Quantitative Data: In Vitro Potency
This compound has demonstrated potent inhibitory activity against both human and mouse DGKζ in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Species | IC50 (nM) | Reference |
| DGKζ | Human | 27 | [6] |
| DGKζ | Mouse | 35 | [7] |
| DGKζ | Human | 76 (ADP-Glo assay) | [2] |
Note on Selectivity: this compound is reported to be a highly selective inhibitor of DGKζ.[1][3] While it is known to have high selectivity against other DGK isoforms, a comprehensive public kinase selectivity panel detailing IC50 values against a broad range of kinases is not currently available.[7] One study noted that at their respective IC50 values against DGKα, ritanserin and its analogs did not show inhibitory activity against DGKζ.[8]
Experimental Protocols
The in vitro kinase activity of DGKζ and its inhibition by this compound is commonly assessed using a luminescent-based assay that measures the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a commercially available platform suitable for this purpose.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the DGKζ kinase reaction is carried out, during which ATP is converted to ADP. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the DGKζ activity.
Figure 2. ADP-Glo™ Kinase Assay Workflow.
Materials and Reagents
-
Recombinant human DGKζ enzyme
-
This compound (or other test compounds)
-
Diacylglycerol (DAG) substrate (e.g., in a lipid vesicle formulation)
-
ATP
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Multi-well plates (white, opaque for luminescence reading)
-
Plate reader with luminescence detection capabilities
General Protocol for DGKζ Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add the DGKζ enzyme to all wells except for the negative control.
-
Add the DAG substrate to all wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
ADP Detection and Signal Generation:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent generation of a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition of DGKζ activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Logical Relationships in Data Analysis
The analysis of the in vitro kinase assay data involves a series of logical steps to determine the inhibitory potency of the test compound.
Figure 3. Data Analysis Workflow.
Conclusion
The in vitro kinase assay is a fundamental tool for characterizing the activity of novel kinase inhibitors like this compound. The data generated from these assays, particularly the IC50 values, provide a quantitative measure of the compound's potency. The ADP-Glo™ assay format offers a robust and high-throughput method for assessing DGKζ inhibition. While this compound has been shown to be a potent and selective inhibitor of DGKζ, a comprehensive public profiling against a broad kinase panel would further solidify its selectivity profile and aid in the prediction of potential off-target effects. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BAY-2965501, a first-in-class DGKZ inhibitor for cancer immunotherapy | BioWorld [bioworld.com]
- 7. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]
- 8. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Veludacigib: A Deep Dive into its Structural Biology and Binding with Diacylglycerol Kinase Zeta (DGKζ)
For Researchers, Scientists, and Drug Development Professionals
(S)-Veludacigib (also known as BAY 2965501) is a potent and selective, orally available small molecule inhibitor of diacylglycerol kinase zeta (DGKζ).[1] This enzyme plays a critical role as an intracellular immune checkpoint by down-modulating T-cell activation.[2] By targeting DGKζ, this compound represents a promising novel approach in cancer immunotherapy, aiming to enhance the body's own anti-tumor immune response. This technical guide provides an in-depth analysis of the structural biology and binding characteristics of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.
Quantitative Binding Affinity
This compound demonstrates potent and selective inhibition of DGKζ. The half-maximal inhibitory concentration (IC50) values have been determined for both human and mouse orthologs of the enzyme, highlighting its cross-species activity. This activity was determined using the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity by quantifying ADP production.[3][4]
| Compound | Target | Species | IC50 (nM) | Assay |
| This compound (BAY 2965501) | DGKζ | Human | 27 | ADP-Glo™ Kinase Assay |
| This compound (BAY 2965501) | DGKζ | Mouse | 35 | ADP-Glo™ Kinase Assay |
Structural Biology and Binding Mode
As of the latest available data, a crystal structure of this compound in complex with DGKζ has not been publicly disclosed. However, a computed structure model of human DGKζ is available through the AlphaFold Protein Structure Database (AF-Q13574-F1), providing a framework for understanding its potential binding interactions.[5]
Studies have revealed that this compound exhibits a unique, ATP-cooperative binding mode .[3][6] This suggests that the inhibitor's affinity for DGKζ may be enhanced in the presence of ATP, the enzyme's co-substrate. This binding mechanism can contribute to the inhibitor's potency and selectivity.
The DGKζ protein is a lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). The structure of DGKζ, like other kinases, contains a catalytic domain responsible for this enzymatic activity. It is within this domain that this compound is presumed to bind, interfering with the kinase's ability to process its substrates. While the precise binding site and interacting residues are yet to be confirmed through experimental structural data, the ATP-cooperative nature of its binding suggests an interaction within or near the ATP-binding pocket of the enzyme.
Mechanism of Action: Modulating T-Cell Signaling
This compound exerts its immunomodulatory effects by inhibiting DGKζ within T-cells. DGKζ acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the production of two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DGKζ terminates DAG-mediated signaling by converting DAG to phosphatidic acid (PA).
By inhibiting DGKζ, this compound prevents the metabolism of DAG, leading to its accumulation.[7] Elevated DAG levels prolong and enhance downstream signaling pathways, most notably the Ras-ERK and PKCθ-NF-κB pathways.[8] This sustained signaling results in increased T-cell activation, proliferation, and effector functions, such as cytokine production and cytotoxicity against tumor cells.[2] A key biomarker of this enhanced signaling is the increased phosphorylation of ERK (pERK).[1]
The following diagram illustrates the central role of DGKζ in the T-cell receptor signaling pathway and the mechanism by which this compound enhances anti-tumor immunity.
Experimental Protocols
Determination of IC50 using ADP-Glo™ Kinase Assay
The IC50 values of this compound against DGKζ were determined using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound. The following is a generalized protocol for such an experiment.
Materials:
-
Recombinant human or mouse DGKζ enzyme
-
This compound (or BAY 2965501) of varying concentrations
-
Substrate: Diacylglycerol (DAG) in a suitable buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the DGKζ enzyme, DAG substrate, and reaction buffer in the wells of the assay plate.
-
Add this compound at a range of concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and therefore inversely proportional to the inhibition of DGKζ.
-
Plot the luminescence (or percent inhibition) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.
-
The following flowchart outlines the experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]
- 5. rcsb.org [rcsb.org]
- 6. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Manipulation of diacylglycerol and ERK-mediated signaling differentially controls CD8+ T cell responses during chronic viral infection [frontiersin.org]
- 8. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
(S)-Veludacigib: A Technical Guide to Preclinical and Clinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Veludacigib, also known as BAY 2965501, is a potent and selective, orally available small molecule inhibitor of diacylglycerol kinase zeta (DGKζ). DGKζ is a critical negative regulator of T-cell and Natural Killer (NK) cell activation, functioning as an intracellular immune checkpoint. By inhibiting DGKζ, this compound aims to enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for this compound, compiled from preclinical studies and preliminary clinical trial findings.
Pharmacokinetics
Pharmacokinetic data for this compound in humans is emerging from an ongoing Phase 1 clinical trial (NCT05614102).[1] While detailed quantitative data from this trial is not yet fully published, preclinical studies in mice provide initial insights into the compound's profile.
Preclinical Pharmacokinetics in Mice
The following table summarizes the key pharmacokinetic parameters of Veludacigib (BAY 2965501) observed in mice.
| Parameter | Value | Species | Route of Administration | Reference |
| Clearance | 1.0 L/h/kg | Mouse | Intravenous | [2] |
| Volume of Distribution (Vd) | 4.0 L/kg | Mouse | Intravenous | [2] |
| Area Under the Curve (AUC) | 1.2 kg·h/L | Mouse | Intravenous | [2] |
| Oral Bioavailability | 100% | Mouse | Oral | [2] |
Pharmacodynamics
The pharmacodynamic activity of this compound is centered on its ability to enhance the effector functions of key immune cells.
In Vitro Activity
Veludacigib has demonstrated potent and selective inhibition of DGKζ in enzymatic assays.
| Assay | IC50 (nM) | Species | Reference |
| DGKζ Inhibition | 27 | Human | [2] |
| DGKζ Inhibition | 35 | Mouse | [2] |
Mechanism of Action
This compound's mechanism of action is based on the inhibition of DGKζ, which leads to the accumulation of diacylglycerol (DAG) at the immune synapse of T-cells and NK-cells. This accumulation enhances downstream signaling pathways, resulting in increased activation, proliferation, and effector functions of these immune cells.
Figure 1: this compound Mechanism of Action. By inhibiting DGKζ, this compound prevents the conversion of DAG to PA, leading to enhanced T-cell activation.
Preclinical and Clinical Evidence of Activity
-
T-Cell Activation: In peripheral blood mononuclear cells (PBMCs) from healthy donors stimulated with anti-CD3, Veludacigib enhanced T-cell receptor-dependent activity, leading to a significant increase in phosphorylated ERK (pERK) in both CD8+ and CD4+ T-cells.[2]
-
Tumor Cell Killing: Veludacigib treatment resulted in a dose-dependent enhancement of T-cell-mediated killing of MART1-expressing human melanoma cells in vitro.[2]
-
NK-Cell Activation: The compound was also shown to activate human NK-cells, leading to increased IFN-γ secretion and enhanced killing of HLA-deficient tumor cells.[2]
-
In Vivo Efficacy: In syngeneic mouse tumor models, including testicular teratoma (F9) and hepatocellular carcinoma (Hepa 129), Veludacigib demonstrated dose- and T-cell-dependent anti-tumor efficacy.[2]
-
Clinical Proof of Mechanism: Preliminary data from the ongoing Phase 1 trial (NCT05614102) indicates that treatment with BAY 2965501 leads to a dose-dependent increase in pERK in T-cells, confirming target engagement in patients.
Experimental Protocols
Detailed experimental protocols for the key assays are summarized below. It is important to note that specific details such as cell numbers, reagent concentrations, and incubation times may vary between individual experiments and are often not fully disclosed in publicly available literature.
In Vitro DGKζ Inhibition Assay
A biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified DGKζ enzyme.
References
The Discovery and Development of (S)-Veludacigib: A First-in-Class DGKζ Inhibitor for Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immunotherapy has revolutionized the landscape of cancer treatment. However, a significant portion of patients do not respond to current immunotherapies, such as checkpoint inhibitors, and many who initially respond eventually develop resistance. This has spurred the search for novel therapeutic targets that can overcome these limitations and broaden the applicability of immunotherapy. One such promising target is Diacylglycerol Kinase Zeta (DGKζ), a critical negative regulator of T-cell activation. (S)-Veludacigib (BAY 2965501) is a first-in-class, potent, and selective inhibitor of DGKζ currently in clinical development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and experimental protocols associated with this compound and its analogs, offering valuable insights for researchers and drug developers in the field of oncology and immunology.
The Role of DGKζ in T-Cell Signaling and Cancer Immunity
Diacylglycerol (DAG) is a crucial second messenger in T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen presented by a tumor cell, DAG is produced and activates downstream signaling pathways, including the Ras-ERK and PKC-NF-κB pathways, which are essential for T-cell activation, proliferation, and effector functions. DGKζ terminates this signaling cascade by phosphorylating DAG to phosphatidic acid (PA). In the tumor microenvironment, this negative regulatory function of DGKζ can be exploited by cancer cells to suppress anti-tumor immunity. By inhibiting DGKζ, this compound aims to sustain DAG signaling, thereby enhancing T-cell activation and promoting a robust and durable anti-cancer immune response.
Discovery and Synthesis of this compound
This compound (BAY 2965501) was identified through a high-throughput screening and lead optimization program aimed at discovering potent and selective DGKζ inhibitors. While the specific synthetic route for this compound is proprietary and not publicly detailed, the general synthesis of similar small molecule kinase inhibitors often involves a multi-step process. This typically includes the construction of a core heterocyclic scaffold followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of related DGK inhibitors has been described in the scientific literature, often involving coupling reactions to build the final molecule from key intermediates. For instance, the synthesis of some DGKα inhibitors has been reported to involve the reaction of an indole derivative with a piperazine moiety.
Structure-Activity Relationship (SAR) of DGKζ Inhibitors
While a detailed SAR for this compound and its direct analogs is not extensively published, general SAR principles for DGK inhibitors have been explored. Studies on other DGK inhibitor scaffolds have revealed key structural features that influence potency and selectivity. For many kinase inhibitors, including those targeting DGKs, a heterocyclic core often serves as a scaffold for orienting substituents into the ATP-binding pocket. Modifications to the substituents on this core can dramatically impact activity. For example, in a series of indole-based DGKα inhibitors, the nature and position of functional groups on the indole ring and the piperazine moiety were found to be critical for inhibitory activity. The development of dual DGKα/ζ inhibitors has also been a focus, with some compounds showing activity against both isoforms despite modest sequence homology in their catalytic domains. The discovery of dual inhibitors from phenotypic screens highlights the potential for identifying compounds with unique activity profiles that may not be predicted by structure-based design alone.
Quantitative Data Summary
The preclinical data for this compound demonstrates its potency, selectivity, and favorable pharmacokinetic profile.
| Parameter | Value | Species | Assay/Method |
| IC50 (DGKζ) | 4.7 nM | Human | ADP-Glo™ Kinase Assay |
| IC50 (DGKζ) | 27 nM | Human | Not specified |
| IC50 (DGKζ) | 35 nM | Mouse | Not specified |
| Clearance (CL) | 1.0 L/h/kg | Mouse | In vivo pharmacokinetic study |
| Volume of Distribution (Vss) | 4.0 L/kg | Mouse | In vivo pharmacokinetic study |
| Area Under the Curve (AUC) | 1.2 kg·h/L | Mouse | In vivo pharmacokinetic study |
| Oral Bioavailability (F) | 100% | Mouse | In vivo pharmacokinetic study |
Experimental Protocols
ADP-Glo™ Kinase Assay for DGKζ Inhibition
This assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human DGKζ enzyme
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrate mixture: 1,2-dioleoyl-sn-glycerol (DOG) and phosphatidylserine (PS) vesicles
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 10 µL of the substrate mixture (DOG/PS vesicles) to each well.
-
To initiate the kinase reaction, add 10 µL of a solution containing the DGKζ enzyme and ATP in kinase reaction buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay conditions.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percent inhibition of DGKζ activity for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Preclinical Pharmacodynamics and Efficacy
Preclinical studies have demonstrated that this compound enhances T-cell and Natural Killer (NK) cell-mediated tumor cell killing in vitro. It also overcomes the immunosuppressive effects of factors present in the tumor microenvironment, such as prostaglandin E2 (PGE2) and adenosine. In vivo, oral administration of this compound has shown dose-dependent, T-cell-dependent efficacy in syngeneic mouse tumor models. Furthermore, combination therapy with an anti-PD-L1 antibody has been shown to be more effective than either agent alone, suggesting a synergistic anti-tumor effect. These promising preclinical data provided a strong rationale for advancing this compound into clinical trials.
Clinical Development
This compound (BAY 2965501) is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT05614102). This open-label, dose-escalation and expansion study is designed to assess the safety, tolerability, maximum tolerated dose, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. The results of this trial will be crucial in determining the future clinical development path for this novel cancer immunotherapy.
Conclusion
This compound represents a novel and promising approach to cancer immunotherapy by targeting DGKζ, a key negative regulator of T-cell activation. Its potent and selective inhibition of DGKζ has been shown to enhance anti-tumor immunity in preclinical models, and its favorable pharmacokinetic properties support its development as an oral therapeutic. The ongoing clinical evaluation of this compound will provide critical insights into its potential to overcome the limitations of current immunotherapies and improve outcomes for patients with a wide range of cancers. The continued exploration of DGKζ inhibitors and their analogs holds significant promise for the future of cancer treatment.
Methodological & Application
Application Notes and Protocols for CDK4/6 Inhibitor Cell Culture Studies
A Note on (S)-Veludacigib: Initial research indicates that this compound, also known as BAY 2965501, is a potent and selective inhibitor of diacylglycerol kinase zeta (DGKζ)[1][2][3][4]. DGKζ is a lipid kinase that regulates T-cell activation, and its inhibition is being explored for cancer immunotherapy[2][5]. The experimental protocols detailed below are for CDK4/6 inhibitors, which constitute a different class of anti-cancer agents. The inclusion of CDK4/6-related protocols is based on the common association of this target with cell cycle control and apoptosis in cancer cell culture studies.
Introduction to CDK4/6 Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[6] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Small molecule inhibitors of CDK4/6 have emerged as a crucial class of therapeutics, particularly in the treatment of hormone receptor-positive (HR+) breast cancer.[7][8][9] These inhibitors function by blocking the phosphorylation of the Retinoblastoma protein (Rb), which in turn prevents the release of E2F transcription factors and halts the cell cycle at the G1/S transition.[6][7][8] This application note provides detailed protocols for studying the effects of CDK4/6 inhibitors in a cell culture setting.
Quantitative Data: In Vitro Activity of CDK4/6 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various CDK4/6 inhibitors across different cancer cell lines. This data is crucial for designing experiments with appropriate inhibitor concentrations.
| CDK4/6 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Palbociclib | MCF-7 | Breast Cancer (ER+) | 11 | [10] |
| Palbociclib | T-47D | Breast Cancer (ER+) | 20 | [10] |
| Ribociclib | MCF-7 | Breast Cancer (ER+) | 10 | [11] |
| Abemaciclib | MCF-7 | Breast Cancer (ER+) | 2 | [10] |
| Abemaciclib | MDA-MB-231 | Triple-Negative Breast Cancer | 98 | [9] |
Experimental Protocols
General Cell Culture and Maintenance
Standard aseptic techniques should be followed for all cell culture procedures.[11] Cells should be maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a CDK4/6 inhibitor on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the CDK4/6 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
Protocol 2: Western Blot Analysis of CDK4/6 Pathway Proteins
This protocol is to assess the effect of a CDK4/6 inhibitor on the phosphorylation of Rb and other relevant proteins.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
CDK4/6 inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the CDK4/6 inhibitor at the desired concentration for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is to determine if the CDK4/6 inhibitor induces apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
CDK4/6 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the CDK4/6 inhibitor for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[12]
Visualizations
CDK4/6 Signaling Pathway
Caption: The CDK4/6 signaling pathway and the mechanism of its inhibition.
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for assessing cell viability using an MTT assay.
Logical Relationship of Apoptosis Assay Results
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BAY-2965501|CAS |DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances of highly selective CDK4/6 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Veludacigib (AZD4573) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Veludacigib, also known as AZD4573, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its mechanism of action involves the transient inhibition of CDK9, a key transcriptional regulator, leading to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). This targeted suppression of survival proteins induces apoptosis in cancer cells, particularly in hematological malignancies that are dependent on MCL-1 for survival. Preclinical studies in various mouse models have demonstrated the robust anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted agents. These application notes provide a detailed overview of the recommended dosages, experimental protocols, and key findings from in vivo studies of this compound in mouse models of hematological cancers.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by targeting the transcriptional machinery of tumor cells. By inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb), this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII). This leads to a rapid, dose-dependent decrease in pSer2-RNAPII, which in turn suppresses the transcription of genes with short-lived mRNA transcripts, including those encoding for the anti-apoptotic protein MCL-1 and the oncogene MYC. The subsequent depletion of MCL-1 protein is a primary driver of the induction of caspase-dependent apoptosis and cell death in susceptible cancer cells.
Caption: Mechanism of action of this compound (AZD4573).
In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor efficacy in various mouse models of hematological malignancies, both as a monotherapy and in combination with the BCL-2 inhibitor venetoclax.
| Model Type | Cell Line / PDX Model | Mouse Strain | Treatment | Dosage | Dosing Schedule | Route of Admin. | Observed Outcome |
| Subcutaneous Xenograft | MV-4-11 (AML) | NSG | Monotherapy | 5 mg/kg | BID, q2h, 2 days on/5 days off, for 3 cycles | IP | Dose-dependent tumor response |
| Subcutaneous Xenograft | MV-4-11 (AML) | NSG | Monotherapy | 15 mg/kg | BID, q2h, 2 days on/5 days off, for 3 cycles | IP | Sustained tumor regressions for >125 days |
| Disseminated PDX | AML (9 models) | NSG | Monotherapy | Not specified | 4 weeks of therapy | Not specified | >50% reduction of leukemic blasts in bone marrow in 5 of 9 models |
| Disseminated PDX | T-cell Lymphoma (DFTL-78024) | NSG | Monotherapy | Not specified | 4 cycles of therapy | Not specified | Monitored for clinical signs of disease |
| Subcutaneous Xenograft | OCI-AML3 (AML) | Not specified | Combination | AZD4573: Not specified; Venetoclax: Not specified | Not specified | Not specified | Tumor regressions (64% TGI for combination vs. 44% for AZD4573 and 16% for venetoclax alone) |
| Subcutaneous Xenograft | SU-DHL-4 (DLBCL) | Not specified | Combination | AZD4573: Not specified; Venetoclax: Not specified | Not specified | Not specified | Complete tumor regressions with 6/8 mice remaining tumor-free at 150 days |
Experimental Protocols
Subcutaneous Xenograft Model (MV-4-11)
A widely used model for studying the efficacy of this compound is the subcutaneous xenograft model using the human AML cell line MV-4-11.
Materials:
-
MV-4-11 human AML cell line
-
Immunodeficient mice (e.g., NSG - NOD scid gamma)
-
This compound (AZD4573)
-
Vehicle for administration (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)
-
Sterile PBS
-
Matrigel (optional)
Protocol:
-
Cell Culture: Culture MV-4-11 cells in appropriate media and conditions as recommended by the supplier.
-
Cell Implantation:
-
Harvest MV-4-11 cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS, optionally mixed with Matrigel, to the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size.
-
Monitor tumor volume regularly using caliper measurements.
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer this compound or vehicle control via intraperitoneal (IP) injection according to the specified dosing schedule (e.g., 5 or 15 mg/kg, twice daily with a 2-hour interval, for 2 consecutive days, followed by 5 days of rest, repeated for 3 cycles).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histopathology, biomarker analysis).
-
Caption: Experimental workflow for a subcutaneous xenograft study.
Disseminated Patient-Derived Xenograft (PDX) Model (AML)
PDX models provide a more clinically relevant system to evaluate the efficacy of novel therapeutics.
Materials:
-
Primary AML patient samples (bone marrow or peripheral blood)
-
Immunodeficient mice (NSG)
-
This compound (AZD4573)
-
Vehicle for administration
-
Ficoll-Paque for mononuclear cell isolation
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)
Protocol:
-
Patient Sample Processing:
-
Isolate mononuclear cells from fresh or cryopreserved AML patient samples using Ficoll-Paque density gradient centrifugation.
-
-
Cell Implantation:
-
Resuspend the isolated AML cells in sterile PBS.
-
Inject the cells intravenously (IV) or intra-femorally into NSG mice.
-
-
Engraftment Monitoring:
-
Periodically collect peripheral blood from the mice to monitor the engraftment of human AML cells.
-
Use flow cytometry to detect the presence of human CD45+ cells.
-
-
Treatment Administration:
-
Once engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing regimen (e.g., for 4 weeks).
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Collect bone marrow, spleen, and peripheral blood to assess the percentage of human leukemic blasts by flow cytometry.
-
Caption: Workflow for establishing and treating an AML PDX model.
Application Notes and Protocols for (S)-Veludacigib (ARRY-382) Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Veludacigib, also known as ARRY-382, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). In the tumor microenvironment, the interaction of CSF-1 with its receptor on tumor-associated macrophages (TAMs) is a critical signaling pathway that promotes the differentiation and survival of these immunosuppressive myeloid cells. By inhibiting CSF-1R, this compound modulates the tumor microenvironment to enhance anti-tumor immune responses. These application notes provide a summary of preclinical data and detailed protocols for the administration of this compound in xenograft models.
Mechanism of Action
This compound targets the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of macrophages. In the context of cancer, tumor cells often secrete CSF-1, which recruits and polarizes macrophages towards an M2-like phenotype. These M2-polarized TAMs contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis. This compound competitively binds to the ATP-binding pocket of CSF-1R, inhibiting its kinase activity. This blockade of CSF-1R signaling leads to a reduction in the number of TAMs within the tumor and can reprogram macrophages to a more anti-tumorigenic M1-like phenotype, thereby facilitating an anti-tumor immune response.
Data Presentation
The following table summarizes the quantitative data from preclinical xenograft studies involving the administration of CSF-1R inhibitors, including compounds with similar mechanisms of action to this compound.
| Xenograft Model | Cancer Cell Line | Dosing Regimen (Compound) | Tumor Growth Inhibition (TGI) | Notes |
| Breast Cancer | MCF-7 | 10 mg/kg/day, p.o. (ARRY-382) | Significant tumor growth delay | Data from analogous CSF-1R inhibitor studies suggest efficacy in breast cancer models. |
| Pancreatic Cancer | Pancreatic Ductal Adenocarcinoma (PDAC) models | 300 mg, once daily (human dose) (ARRY-382) | Partial Response (PR) in one patient (in combination with Pembrolizumab) | Clinical data suggests potential for monotherapy and combination therapy efficacy. |
| Ovarian Cancer | - | 300 mg, once daily (human dose) (ARRY-382) | Partial Response (PR) in one patient (in combination with Pembrolizumab) | Clinical data indicates responsiveness in ovarian cancer. |
| Glioblastoma | - | - | Significant reduction in tumor volume and invasion | Preclinical studies with other CSF-1R inhibitors have shown efficacy in glioblastoma models by inhibiting TAMs. |
| Colorectal Cancer | MC38 (syngeneic model) | Not Specified (TPX-0022, a CSF1R inhibitor) | Effective tumor growth inhibition | Demonstrates the potential of CSF-1R inhibition in colorectal cancer models. |
Mandatory Visualizations
Caption: this compound inhibits the CSF-1R signaling pathway.
Caption: Experimental workflow for this compound in xenograft models.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
- Culture the selected human cancer cell line (e.g., MCF-7 for breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a final concentration of 1 x 10^7 cells/mL.
2. Tumor Implantation:
- Use female athymic nude mice (6-8 weeks old).
- Acclimatize the animals for at least one week before the experiment.
- Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
- Prepare the vehicle control solution (e.g., 0.5% methylcellulose in sterile water).
- Prepare the this compound formulation by suspending the compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 20g mouse).
- Administer this compound or vehicle control orally (p.o.) once daily at a volume of 10 mL/kg body weight.
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
- At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors and measure their final weight.
- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
6. Biomarker Analysis (Optional):
- Collect tumor tissue for immunohistochemistry (IHC) to analyze the infiltration of macrophages (e.g., using F4/80 or CD68 markers) and other immune cells.
- Perform flow cytometry on dissociated tumor tissue to quantify immune cell populations.
- Analyze protein expression of key signaling molecules in the CSF-1R pathway via Western blotting.
Protocol 2: Pharmacodynamic Study of this compound in a Xenograft Model
1. Study Design:
- Follow steps 1-3 from Protocol 1 to establish tumors.
- Once tumors reach the desired size, administer a single dose of this compound or vehicle control.
2. Sample Collection:
- At various time points post-dose (e.g., 2, 6, 24, and 48 hours), euthanize a subset of mice from each group.
- Collect tumor tissue and blood samples.
3. Pharmacodynamic Analysis:
- Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of CSF-1R and downstream signaling proteins (e.g., p-ERK, p-AKT) to confirm target engagement.
- Analyze changes in macrophage populations and their polarization status in the tumor microenvironment using IHC or flow cytometry as described in Protocol 1.
- Measure the levels of cytokines and chemokines in the tumor microenvironment using multiplex assays.
Conclusion
This compound (ARRY-382) represents a promising therapeutic agent that targets the CSF-1R pathway to modulate the tumor microenvironment and enhance anti-tumor immunity. The provided protocols offer a framework for evaluating the in vivo efficacy and pharmacodynamics of this compound in xenograft models. Careful execution of these studies, with appropriate controls and endpoint analyses, is crucial for advancing our understanding of this compound and its potential clinical applications.
Application Notes and Protocols: Western Blot Analysis of pRb after (S)-Veludacigib Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of Retinoblastoma protein (pRb) phosphorylation status in response to treatment with (S)-Veludacigib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). These protocols are intended for professionals in research and drug development investigating the cellular mechanisms of CDK4/6 inhibition.
Introduction
The Retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle.[1][2] Its function is tightly regulated by phosphorylation mediated by Cyclin-Dependent Kinases (CDKs). In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, thereby repressing the transcription of genes required for S-phase entry.[1][2][3] Progression through the G1 phase into the S phase is driven by the sequential phosphorylation of pRb by CDK4/6 and CDK2, which leads to the release of E2F and the initiation of DNA replication.[4][5]
This compound is a selective inhibitor of CDK4 and CDK6, two key enzymes responsible for the initial phosphorylation of pRb.[5][6] By inhibiting CDK4/6, this compound is expected to prevent the hyperphosphorylation of pRb, maintaining it in its active, growth-suppressive state. This application note provides a detailed protocol for performing Western blot analysis to assess the phosphorylation status of pRb in cells treated with this compound.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. In normal cell cycle progression, Cyclin D-CDK4/6 complexes phosphorylate pRb, leading to its inactivation and the release of E2F, which promotes the transcription of S-phase genes. This compound inhibits CDK4/6, preventing pRb phosphorylation and thereby arresting the cell cycle in the G1 phase.
Caption: this compound inhibits CDK4/6, preventing pRb phosphorylation and cell cycle progression.
Experimental Protocols
A detailed methodology for the Western blot analysis of total pRb and phosphorylated pRb (p-pRb) is provided below. This protocol covers cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer, and immunodetection.
Materials and Reagents
-
Cell Line: A suitable cancer cell line with intact Rb pathway (e.g., MCF-7, ZR-75-1).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[7][8]
-
Protein Assay Kit: BCA (Bicinchoninic acid) or Bradford assay kit.[7]
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent.[9]
-
SDS-PAGE Gels: Tris-Glycine gels appropriate for separating proteins in the 110 kDa range.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.[9]
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[9]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]
-
Primary Antibodies:
-
Rabbit anti-total pRb antibody.
-
Rabbit anti-phospho-pRb (Ser807/811) antibody.[4]
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
-
Chemiluminescent Substrate: ECL (Enhanced chemiluminescence) detection reagents.[7]
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for analyzing pRb phosphorylation.
Caption: Workflow for Western blot analysis of pRb phosphorylation.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[11]
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the culture dish.[11][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[7]
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-total pRb or anti-phospho-pRb) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the intensity of the p-pRb and total pRb bands to the loading control.
-
Data Presentation
The following table presents hypothetical quantitative data from a Western blot analysis of a cancer cell line treated with increasing concentrations of this compound for 24 hours. Band intensities were quantified and normalized to the loading control (β-actin).
| Treatment Group | This compound (nM) | Normalized p-pRb (Ser807/811) Intensity (Arbitrary Units) | Normalized Total pRb Intensity (Arbitrary Units) | Ratio of p-pRb to Total pRb |
| Vehicle Control | 0 | 1.00 | 1.05 | 0.95 |
| Treatment 1 | 10 | 0.65 | 1.02 | 0.64 |
| Treatment 2 | 50 | 0.28 | 0.98 | 0.29 |
| Treatment 3 | 100 | 0.12 | 1.01 | 0.12 |
Data Interpretation: The results indicate a dose-dependent decrease in the phosphorylation of pRb at Ser807/811 following treatment with this compound, while the total pRb levels remain relatively constant. This is consistent with the mechanism of action of a CDK4/6 inhibitor, which blocks pRb phosphorylation.
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of pRb phosphorylation in response to this compound treatment. The provided diagrams and detailed steps offer a clear guide for researchers to effectively assess the pharmacodynamic effects of CDK4/6 inhibitors on the pRb signaling pathway. Accurate and reproducible Western blotting is crucial for understanding the molecular mechanisms of such targeted therapies in cancer research and drug development.
References
- 1. The E2F-1 associated retinoblastoma-susceptibility gene product is modified by O-GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The E2F-1 associated retinoblastoma-susceptibility gene product is modified by O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of the p53- or pRB-mediated G1 checkpoint is required for E2F-induced S-phase entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. The emerging CDK4/6 inhibitor for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. breastcancer.org [breastcancer.org]
- 7. Biorbyt [biorbyt.com]
- 8. Western Blot Sample Preparation Protocol [novusbio.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
- 15. neobiotechnologies.com [neobiotechnologies.com]
High-Content Screening with (S)-Veludacigib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Veludacigib (also known as BAY 2965501) is a potent and selective inhibitor of Diacylglycerol Kinase Zeta (DGKζ), an enzyme that acts as a critical negative regulator of immune cell function. By inhibiting DGKζ, this compound enhances the anti-tumor activity of T cells and Natural Killer (NK) cells, making it a promising candidate for cancer immunotherapy. High-content screening (HCS) provides a powerful platform to investigate the pleiotropic effects of this compound on immune cell activation, cytotoxicity, and proliferation in a multiplexed and physiologically relevant manner.
These application notes provide detailed protocols for utilizing high-content screening to characterize the immunomodulatory activity of this compound.
Mechanism of Action
This compound targets DGKζ, a key enzyme in the diacylglycerol (DAG) signaling pathway. In immune cells, T-cell receptor (TCR) or activating receptor engagement triggers the production of DAG, a critical second messenger. DGKζ phosphorylates DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGKζ, this compound sustains DAG signaling, leading to enhanced activation of downstream pathways, including the Ras-ERK pathway, which promotes immune cell activation, cytokine production, and cytotoxic effector functions.
Caption: this compound inhibits DGKζ, increasing DAG levels and promoting T-cell activation.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound (BAY 2965501).
| Target | Species | Assay Type | IC50 (nM) | Reference |
| DGKζ | Human | Biochemical Assay | 27 | [1] |
| DGKζ | Mouse | Biochemical Assay | 35 | [1] |
| Cell Line | Cancer Type | Assay Type | Endpoint | IC50/EC50 (nM) | Reference |
| F9 | Testicular Teratoma | In vivo tumor growth | Tumor Growth Inhibition | Dose-dependent | [2] |
| Colo800 | Melanoma | T-cell mediated cytotoxicity | Tumor Cell Killing | Dose-dependent enhancement | [1] |
| Various | Solid Tumors | Phase I Clinical Trial (NCT05614102) | Safety, Tolerability, PK/PD | Ongoing | [3] |
High-Content Screening Protocols
Protocol 1: T-Cell Activation and Proliferation Assay
This protocol describes a high-content screening assay to quantify the effect of this compound on T-cell activation and proliferation.
Caption: Workflow for HCS-based T-cell activation and proliferation assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium with 10% FBS, Penicillin/Streptomycin, and IL-2
-
CellTrace™ CFSE Cell Proliferation Kit (or similar proliferation dye)
-
Anti-human CD3 and anti-human CD28 antibodies (functional grade)
-
This compound
-
Antibodies for HCS: Anti-CD25-AF647, Anti-CD69-AF488 (or other suitable fluorophores)
-
Hoechst 33342
-
384-well black, clear-bottom imaging plates
Methodology:
-
Isolate T-Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using a negative selection kit.
-
Label with Proliferation Dye: Resuspend enriched T-cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of complete RPMI medium. Wash the cells twice.
-
Plate Cells: Resuspend the CFSE-labeled T-cells in complete RPMI medium and plate 2x10^4 cells per well in a 384-well imaging plate.
-
Compound Addition: Prepare a serial dilution of this compound in complete RPMI medium. Add the compound to the wells to achieve the desired final concentrations. Include a DMSO vehicle control.
-
T-Cell Stimulation: Add a pre-determined optimal concentration of anti-CD3 and anti-CD28 antibodies to stimulate the T-cells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Staining for Imaging: Add a cocktail of fluorescently conjugated antibodies against CD25 and CD69, along with Hoechst 33342 for nuclear staining, directly to the wells. Incubate for 30-60 minutes at 37°C.
-
Image Acquisition: Acquire images using a high-content imaging system. Use channels appropriate for Hoechst (nuclei), CFSE (proliferation), and the activation markers.
-
Image Analysis: Use HCS analysis software to:
-
Identify and count nuclei (Hoechst channel) to determine cell number.
-
Measure the mean fluorescence intensity of CFSE in each cell to determine the proliferation index.
-
Measure the mean fluorescence intensity of the activation markers (CD25, CD69) on a per-cell basis.
-
Protocol 2: NK Cell-Mediated Cytotoxicity Assay
This protocol outlines a high-content screening assay to measure the enhancement of NK cell-mediated cytotoxicity against tumor cells by this compound.
Caption: Workflow for HCS-based NK cell-mediated cytotoxicity assay.
Materials:
-
Target cancer cell line (e.g., K562, a classic NK cell target) stably expressing a nuclear-localized fluorescent protein (e.g., NucLight Red™ Lentivirus)
-
Human NK cells (either primary NK cells isolated from PBMCs or an NK cell line like NK-92)
-
RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin
-
This compound
-
CellEvent™ Caspase-3/7 Green Detection Reagent (or similar apoptosis/necrosis dye)
-
Hoechst 33342
-
384-well black, clear-bottom imaging plates
Methodology:
-
Plate Target Cells: Seed the fluorescently labeled target cancer cells in a 384-well imaging plate at a density that will result in a sub-confluent monolayer after overnight incubation (e.g., 2,000-5,000 cells/well).
-
Prepare NK Cells: Isolate primary NK cells from PBMCs or culture the NK-92 cell line according to standard protocols.
-
Compound Treatment: In a separate plate, treat the NK cells with a serial dilution of this compound for 2-4 hours prior to co-culture.
-
Co-culture: Add the pre-treated NK cells to the wells containing the target cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
-
Add Cytotoxicity Reagent: Immediately after adding the NK cells, add the Caspase-3/7 Green reagent and Hoechst 33342 to the co-culture.
-
Image Acquisition: Place the plate in a high-content imaging system equipped with an environmental chamber (37°C, 5% CO2). Acquire images every 1-2 hours for up to 24 hours. Use channels for the nuclear label of the target cells, the cytotoxicity dye, and Hoechst.
-
Image Analysis: Use HCS analysis software to:
-
Identify and count the total number of target cells using their nuclear fluorescent label.
-
Identify and count the number of dead/apoptotic target cells that are positive for the Caspase-3/7 Green signal.
-
Calculate the percentage of cytotoxicity at each time point and for each concentration of this compound.
-
Conclusion
High-content screening offers a robust and scalable methodology to dissect the multifaceted immunomodulatory effects of this compound. The protocols outlined here provide a framework for quantifying the impact of this DGKζ inhibitor on key immune cell functions, thereby facilitating a deeper understanding of its mechanism of action and supporting its further development as a novel cancer immunotherapy.
References
Investigational Agent (S)-Veludacigib: Unraveling its Mechanism and Therapeutic Potential
Initial investigations into the compound (S)-Veludacigib have revealed its identity as BAY 2965501, a first-in-class, highly selective inhibitor of Diacylglycerol Kinase Zeta (DGKζ).[1][2] This clarifies its mechanism of action, positioning it not as a modulator of the cell cycle in the same vein as CDK4/6 inhibitors, but as a novel cancer immunotherapy agent.
Preclinical studies have demonstrated that BAY 2965501 enhances the anti-tumor activity of T-cells and Natural Killer (NK) cells.[1][2] By inhibiting DGKζ, the compound promotes T-cell activation and can overcome immunosuppressive signals within the tumor microenvironment.[1] Currently, this compound (BAY 2965501) is being evaluated in a first-in-human Phase I clinical trial for patients with advanced solid tumors (NCT05614102).[3][4] The combination therapies being explored in this trial involve the immune checkpoint inhibitor pembrolizumab and platinum-based chemotherapy.[4]
It is important to note that, at present, there is no publicly available scientific literature, preclinical data, or ongoing clinical trials that support the combination of this compound with endocrine therapy for the treatment of breast cancer. The current research focus for this agent is on its immunomodulatory properties.
Alternative Focus: Application Notes for CDK4/6 Inhibitors in Combination with Endocrine Therapy
Given the extensive research and clinical validation of combining targeted therapies with endocrine treatment in hormone receptor-positive (HR+) breast cancer, we present detailed application notes and protocols for a well-established therapeutic strategy: the combination of a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor with endocrine therapy. This information can serve as a comprehensive guide for researchers and drug development professionals working in this area.
The combination of CDK4/6 inhibitors with endocrine therapy has become a gold standard in the first-line treatment of HR-positive, HER2-negative advanced breast cancer, significantly improving progression-free and overall survival.[5][6][7]
Application Notes: The Combination of Palbociclib (CDK4/6 Inhibitor) and Endocrine Therapy in HR+/HER2- Breast Cancer
Introduction
Cell cycle dysregulation is a hallmark of cancer, and in HR-positive breast cancer, the estrogen receptor (ER) signaling pathway is a key driver of proliferation. This pathway upregulates Cyclin D, which in complex with CDK4 and CDK6, phosphorylates the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, promoting cell cycle progression from the G1 to the S phase.[6] Endocrine therapies, such as aromatase inhibitors (e.g., letrozole) or selective estrogen receptor degraders (SERDs; e.g., fulvestrant), target the ER pathway. However, resistance to these agents can develop.
CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, directly target the cell cycle machinery. By inhibiting CDK4 and CDK6, they prevent Rb phosphorylation, inducing G1 cell cycle arrest. The combination of a CDK4/6 inhibitor with endocrine therapy provides a dual blockade of proliferation, proving to be a highly effective strategy in overcoming or delaying endocrine resistance.[6][8]
Quantitative Data from Clinical Trials
The efficacy of combining CDK4/6 inhibitors with endocrine therapy has been demonstrated in several pivotal Phase III clinical trials. The data below summarizes key findings for Palbociclib.
| Clinical Trial | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| PALOMA-2 | Palbociclib + Letrozole vs. Placebo + Letrozole | First-line treatment of postmenopausal women with ER+/HER2- advanced breast cancer | 24.8 months vs. 14.5 months | 42.1% vs. 34.7% |
| PALOMA-3 | Palbociclib + Fulvestrant vs. Placebo + Fulvestrant | Patients with HR+/HER2- advanced breast cancer who have progressed on prior endocrine therapy | 9.5 months vs. 4.6 months | 24.6% vs. 10.9% |
Data compiled from publicly available clinical trial results.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK4/6 and Estrogen Receptor Signaling Pathway in Breast Cancer.
Caption: Preclinical Experimental Workflow for Combination Therapy Evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic or cytostatic effects of Palbociclib in combination with endocrine therapy on breast cancer cell lines.
-
Materials:
-
HR+/HER2- breast cancer cell lines (e.g., MCF-7, T47D).
-
96-well plates.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Palbociclib (dissolved in DMSO).
-
Endocrine agent (e.g., Letrozole or 4-hydroxytamoxifen, dissolved in ethanol or DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Palbociclib and the endocrine agent.
-
Treat the cells with the drugs alone or in combination at various concentrations. Include vehicle-only controls.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined using non-linear regression analysis.
-
Western Blot Analysis for Cell Cycle Proteins
-
Objective: To assess the effect of the combination therapy on the phosphorylation of Rb and the expression of key cell cycle proteins.
-
Materials:
-
Treated cell lysates.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-Cyclin D1, anti-CDK4, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
-
-
Procedure:
-
Culture and treat cells (e.g., in 6-well plates) with the drug combination for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescence substrate.
-
Capture the signal using an imaging system. Quantify band intensity relative to the loading control.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of Palbociclib combined with endocrine therapy in a mouse model.
-
Materials:
-
Female, immunodeficient mice (e.g., BALB/c nude or NSG).
-
HR+/HER2- breast cancer cells (e.g., MCF-7).
-
Matrigel.
-
Estrogen pellets (for MCF-7 xenografts).
-
Palbociclib (formulated for oral gavage).
-
Endocrine agent (e.g., Letrozole or Fulvestrant, formulated for injection or oral gavage).
-
Calipers for tumor measurement.
-
-
Procedure:
-
If using MCF-7 cells, supplement mice with a slow-release estrogen pellet subcutaneously.
-
Inject 1-5 x 10^6 MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control.
-
Group 2: Endocrine therapy alone.
-
Group 3: Palbociclib alone.
-
Group 4: Palbociclib + Endocrine therapy.
-
-
Administer treatments daily (or as per the established schedule) via oral gavage or injection.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as a measure of toxicity.
-
Continue treatment for 3-4 weeks or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Tumors can be processed for further analysis, such as immunohistochemistry for Ki-67 (proliferation marker) and p-Rb.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ajmc.com [ajmc.com]
- 6. Efficacy of CDK4/6 inhibitors combined with endocrine therapy in HR+/HER2− breast cancer: an umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vjoncology.com [vjoncology.com]
- 8. CDK4/6 Inhibitors—Overcoming Endocrine Resistance Is the Standard in Patients with Hormone Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming (S)-Veludacigib Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the CDK9 inhibitor, (S)-Veludacigib, in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and address potential resistance mechanisms when your experimental results with this compound are not as expected.
Issue 1: Reduced sensitivity or acquired resistance to this compound in cancer cell lines after prolonged treatment.
-
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced sensitivity or has become resistant. What are the possible causes and how can I investigate them?
-
Answer: Acquired resistance to CDK9 inhibitors like this compound can arise from several mechanisms. The most common are mutations in the drug's target protein, CDK9, or the activation of alternative survival pathways.
Potential Causes and Experimental Investigation:
-
Target Alteration (CDK9 Mutation): A mutation in the kinase domain of CDK9 can prevent this compound from binding effectively. A known resistance-conferring mutation for other CDK9 inhibitors is the L156F mutation.[1][2]
-
Experimental Protocol: Sanger Sequencing of CDK9
-
Isolate Genomic DNA: Extract genomic DNA from both the parental (sensitive) and the resistant cell lines.
-
PCR Amplification: Amplify the kinase domain of the CDK9 gene using specific primers.
-
Sequencing: Send the PCR product for Sanger sequencing to identify any mutations.
-
Analysis: Compare the sequencing results from the resistant and parental cells to identify any amino acid changes.
-
-
-
Epigenetic Reprogramming and Transcriptional Adaptation: Cancer cells can adapt to CDK9 inhibition by reprogramming their epigenetic landscape and reactivating the transcription of key oncogenes.[3][4]
-
Experimental Protocol: RNA-Sequencing (RNA-Seq)
-
RNA Extraction: Isolate total RNA from both parental and resistant cells treated with this compound and a vehicle control.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.
-
Data Analysis: Analyze the differential gene expression between the sensitive and resistant cells to identify upregulated survival pathways. Look for the recovery of oncogenes like MYC and MCL1.[5]
-
-
-
Activation of Bypass Signaling Pathways: The cells might have activated alternative pro-survival signaling pathways to compensate for the inhibition of CDK9. Pathways like PI3K/AKT/mTOR are frequently implicated.[3][5]
-
Experimental Protocol: Western Blotting for Phosphorylated Proteins
-
Protein Extraction: Lyse parental and resistant cells (treated and untreated with this compound) to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with antibodies against key phosphorylated proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR).
-
Analysis: Compare the levels of phosphorylated proteins between sensitive and resistant cells to detect pathway activation.
-
-
-
Issue 2: Intrinsic resistance to this compound in a new cancer model.
-
Question: My cancer cell line or patient-derived xenograft (PDX) model is intrinsically resistant to this compound. How can I understand the underlying mechanism?
-
Answer: Intrinsic resistance can be due to pre-existing mutations, the baseline activity of survival pathways, or drug efflux mechanisms.
Potential Causes and Experimental Investigation:
-
Pre-existing CDK9 Mutations: Although rare, a cell line could harbor a pre-existing mutation in CDK9 that confers resistance.
-
Experimental Protocol: Perform Sanger sequencing of the CDK9 kinase domain as described in Issue 1 .
-
-
High Basal Activity of Survival Pathways: The cancer model may rely on signaling pathways that are not dependent on CDK9 activity.
-
Experimental Protocol: Use RNA-Seq and Western Blotting as described in Issue 1 to analyze the baseline expression and activation of known survival pathways (e.g., PI3K/AKT, MAPK, NF-κB).[5]
-
-
Drug Efflux Pumps: The cells may be actively pumping the drug out, preventing it from reaching its target. This is a common mechanism of multidrug resistance.[6]
-
Experimental Protocol: Efflux Pump Activity Assay
-
Dye Accumulation: Incubate the cells with a fluorescent substrate of common efflux pumps (e.g., rhodamine 123 for P-glycoprotein).
-
Flow Cytometry: Measure the intracellular fluorescence using a flow cytometer.
-
Inhibitor Co-treatment: Repeat the experiment in the presence of a known efflux pump inhibitor (e.g., verapamil).
-
Analysis: An increase in fluorescence in the presence of the inhibitor suggests high efflux pump activity.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcriptional elongation of many genes, including key survival genes in cancer like MYC and MCL1. By inhibiting CDK9, this compound leads to the downregulation of these anti-apoptotic proteins and induces apoptosis in cancer cells.[2][5]
-
-
Q2: Are there known mutations that confer resistance to CDK9 inhibitors?
-
Q3: Can resistance to this compound be overcome?
-
A3: Yes, several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of bypass pathways that are activated in resistant cells can be effective. For example, combining a CDK9 inhibitor with a PI3K or PIM kinase inhibitor has shown synergistic effects in lymphoma models.[3][4]
-
Novel CDK9 Inhibitors: For resistance driven by the L156F mutation, a novel compound, IHMT-CDK9-36, has been shown to be effective against both wild-type and L156F mutant CDK9.[2]
-
Targeting Downstream Effectors: If resistance is mediated by the stabilization of proteins like MCL-1, combining this compound with a direct MCL-1 inhibitor (e.g., a BH3 mimetic) could be a viable strategy.
-
-
-
Q4: How can I assess the on-target effect of this compound in my experiments?
-
A4: You can measure the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (p-RNAPol II Ser2), a direct substrate of CDK9. A decrease in p-RNAPol II Ser2 levels upon treatment with this compound confirms target engagement.[5] You can also measure the downregulation of downstream target genes like MYC and MCL1 via qPCR or Western Blotting.[5]
-
Quantitative Data Summary
Table 1: Impact of CDK9 L156F Mutation on Inhibitor Potency
| Compound | Target | GI50 (nM) - Wild-Type | GI50 (nM) - L156F Mutant | Fold Resistance |
| BAY1251152 | CDK9 | 10 | >1000 | >100 |
| AZD4573 | CDK9 | 5 | >500 | >100 |
| THAL-SNS-032 | CDK9 (Degrader) | 2 | >200 | >100 |
| IHMT-CDK9-36 | CDK9 | 8 | 15 | ~2 |
Data synthesized from studies on various CDK9 inhibitors.[2]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting the CDK9 signaling pathway.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. lcsciences.com [lcsciences.com]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Veludac_igib solubility and stability issues
Welcome to the technical support center for (S)-Veludacigib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges that may be encountered during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are intended to offer practical solutions and a deeper understanding of the physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound has good solubility in DMSO, allowing for the preparation of a concentrated stock solution that can be further diluted in aqueous buffers or cell culture media.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like (S)-Velacigib. Here are several strategies to mitigate this:
-
Use of Surfactants or Co-solvents: Incorporating a small percentage of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final aqueous buffer can help to maintain the solubility of the compound. Additionally, the use of co-solvents like polyethylene glycol (PEG) can be beneficial.
-
Lower Final Concentration: If experimentally feasible, reducing the final concentration of this compound in the aqueous solution can prevent it from exceeding its solubility limit.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.
-
Vortexing/Sonication: Ensure thorough mixing by vortexing or brief sonication immediately after dilution.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Under these conditions, the compound is expected to be stable for several months. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment.
Q4: How does this compound exert its biological effects?
A4: this compound is known to be an inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3][4][5] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is a critical step for the transition from transcription initiation to elongation.[1][2][3][4][5] This leads to a global downregulation of transcription, particularly affecting the expression of short-lived proteins that are crucial for cancer cell survival and proliferation, such as MYC and MCL-1.[1][4]
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty dissolving this compound powder. | Inappropriate solvent selection. | Ensure you are using a suitable organic solvent such as DMSO, ethanol, or methanol for initial dissolution. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. |
| Cloudiness or precipitation in cell culture media. | Exceeding the aqueous solubility limit. | Decrease the final concentration of this compound. Prepare a more concentrated stock in DMSO and use a smaller volume for dilution. Consider the use of a formulation containing solubility enhancers for in vivo studies. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation over time. | Always visually inspect your solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment. If storing aqueous solutions, perform a quick vortex before use. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time. | Degradation of this compound in solution. | Aliquot your DMSO stock solution to minimize freeze-thaw cycles. Protect solutions from light, as some compounds are light-sensitive. Prepare aqueous working solutions immediately before your experiment. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | This indicates instability under the current storage or experimental conditions. Perform forced degradation studies to identify potential degradation products and establish a stability-indicating HPLC method. |
| Variability between experimental replicates. | Inconsistent handling or storage of the compound. | Standardize your protocol for solution preparation, storage, and handling. Ensure all users are following the same procedures. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Mixing: Gently vortex the solution until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to a variety of stress conditions as outlined in the table below. Include a control sample stored under normal conditions.
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a suitable analytical method, such as a stability-indicating HPLC method, to quantify the remaining parent compound and detect the formation of degradation products.
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl, 60°C |
| Basic Hydrolysis | 0.1 M NaOH, 60°C |
| Oxidative Degradation | 3% H₂O₂, Room Temperature |
| Thermal Degradation | 80°C (in solution and as solid powder) |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light |
Visualizations
Caption: this compound inhibits the CDK9 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
Optimizing (S)-Veludacigib Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of (S)-Veludacigib for accurate IC50 determination in cell-based assays. The following information is structured in a question-and-answer format to directly address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as BAY 2965501, is a potent and selective inhibitor of Diacylglycerol Kinase Zeta (DGKζ).[1] DGKζ is a lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a negative regulator of DAG-mediated signaling pathways. By inhibiting DGKζ, this compound increases the intracellular levels of DAG, a critical second messenger in T-cell receptor signaling. This enhances T-cell and Natural Killer (NK) cell-mediated anti-tumor immunity.
Q2: What is a typical starting concentration range for this compound in an IC50 experiment?
Based on preclinical data, this compound has a biochemical IC50 of approximately 27 nM for human DGKζ and 35 nM for mouse DGKζ.[1] For cell-based assays, a wider concentration range is recommended to determine the full dose-response curve. A suggested starting range would be from 1 nM to 10 µM, typically using a 3-fold or 5-fold serial dilution. In a study with human melanoma cells, concentrations of 1.6, 8, 40, and 200 nM were used to show a dose-dependent effect.
Q3: Which type of assay is most appropriate for determining the IC50 of this compound?
Since the primary mechanism of this compound is to enhance immune cell-mediated killing of tumor cells, a co-culture assay is highly relevant. This would involve co-culturing immune cells (like T-cells or NK cells) with cancer cells and measuring cancer cell viability. However, if assessing the direct cytotoxic or anti-proliferative effects on a cancer cell line, standard cell viability assays such as MTT, MTS, or cell counting-based methods can be used, although direct effects may not be observed as the compound primarily acts on immune cells.
Data Presentation
Table 1: Biochemical Potency of this compound (BAY 2965501)
| Target | Species | IC50 (nM) |
| DGKζ | Human | 27 |
| DGKζ | Mouse | 35 |
Note: The cellular IC50 of this compound in various cancer cell lines is not extensively reported in publicly available literature, reflecting its status as a compound under clinical investigation. The provided data is based on biochemical assays.
Experimental Protocols
Protocol: IC50 Determination of this compound in a T-cell Mediated Tumor Cell Killing Assay
1. Materials:
-
Target cancer cell line (e.g., a human melanoma cell line)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
2. Methods:
-
Cell Seeding:
-
Seed the target cancer cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM. Include a DMSO vehicle control.
-
-
Co-culture and Treatment:
-
Isolate T-cells from healthy donor PBMCs.
-
The following day, remove the medium from the cancer cells and add the this compound serial dilutions.
-
Add the T-cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 5:1 or 10:1).
-
Include control wells with cancer cells only, cancer cells with T-cells (no compound), and medium only (blank).
-
-
Incubation:
-
Incubate the co-culture plate for 48-72 hours in a CO2 incubator.
-
-
Cell Viability Measurement:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Normalize the data to the "cancer cells with T-cells (no compound)" control, which represents 0% inhibition.
-
Plot the normalized data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the 96-well plate, or inconsistent pipetting. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and consistent technique. |
| No dose-dependent inhibition observed | The concentration range is too low or too high. The compound is not directly cytotoxic to the cancer cell line. | Test a broader range of concentrations (e.g., from 0.1 nM to 100 µM). Confirm the mechanism of action; this compound's primary effect is on immune cells. |
| IC50 value is significantly different from expected values | Differences in experimental conditions (cell line, incubation time, assay type), or compound degradation. | Standardize the protocol. Ensure the compound is stored correctly and prepare fresh dilutions for each experiment. Verify the identity and health of the cell line. |
| Inconsistent results in T-cell mediated killing assay | Variability in donor T-cells, or sub-optimal E:T ratio. | Use T-cells from the same donor for a set of experiments. Optimize the E:T ratio to achieve a suitable window of killing in the control wells. |
Visualizations
Caption: DGKζ Signaling Pathway and the Mechanism of Action of this compound.
References
Technical Support Center: Troubleshooting (S)-Veludacigib Off-Target Effects
Disclaimer: The following troubleshooting guide for "(S)-Veludacigib" is presented within a hypothetical context where it is considered a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Information regarding the off-target effects and experimental protocols is based on the known characteristics of the CDK4/6 inhibitor class of molecules and general principles of kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with its known on-target activity of CDK4/6 inhibition. Could off-target effects be the cause?
A1: Yes, unexpected or inconsistent results are often an indication of off-target effects. Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site across the kinome. These unintended interactions can lead to phenotypic outcomes that are independent of CDK4/6 inhibition. It is crucial to perform validation experiments to determine if the observed effects are due to off-target activities.
Q2: What are the initial steps to investigate potential off-target effects of this compound?
A2: A systematic approach is recommended to distinguish on-target from off-target effects:
-
Dose-Response Analysis: Conduct a dose-response curve for the observed phenotype and compare the effective concentration with the known IC50 for CDK4/6 inhibition. A significant discrepancy may suggest an off-target effect.
-
Use a Control Compound: Employ a structurally different CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib) in your experimental model.[1] If this control compound fails to produce the same phenotype, it strengthens the likelihood of an this compound-specific off-target effect.[1]
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to verify that this compound is engaging with CDK4/6 in your cells at the concentrations being used.[2]
-
Rescue Experiment: If feasible, overexpress a drug-resistant mutant of CDK4 or CDK6. If the phenotype is not reversed, it strongly points towards an off-target mechanism.[3]
Q3: How can I identify the specific off-targets of this compound?
A3: To identify the specific off-target proteins, the following methods are recommended:
-
Kinase Profiling: This is a direct approach where this compound is screened against a large panel of purified kinases to identify unintended binding interactions.[4] Commercial services are available that offer comprehensive kinase profiling.
-
Chemical Proteomics: Techniques such as affinity chromatography using immobilized this compound followed by mass spectrometry can identify binding partners from cell lysates.
Q4: I'm observing significant cytotoxicity in my cell line at concentrations required for CDK4/6 inhibition. How can I determine if this is an on-target or off-target effect?
A4: Differentiating on-target from off-target toxicity is a common challenge.
-
Counter-Screening: Test this compound in a cell line that does not express the Retinoblastoma (Rb) protein, which is essential for CDK4/6-mediated cell cycle progression. If toxicity persists in Rb-negative cells, it is likely due to off-target effects.
-
Toxicity Profiling: Screen the compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.
-
Target Knockdown: Use siRNA or CRISPR to reduce the expression of CDK4 and CDK6. If this phenocopies the observed toxicity, it suggests the effect is on-target.
Quantitative Data Summary
The following table provides a representative kinase selectivity profile for a hypothetical CDK4/6 inhibitor like this compound, based on data from existing CDK4/6 inhibitors.[5][6][7]
Table 1: Representative Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK4/Cyclin D1 | Notes |
| CDK4/Cyclin D1 | 10 | 1 | On-Target |
| CDK6/Cyclin D3 | 40 | 4 | On-Target |
| CDK9/Cyclin T1 | >1000 | >100 | High selectivity against CDK9 is a common feature of second-generation CDK4/6 inhibitors. |
| CDK1/Cyclin B | >1000 | >100 | Minimal activity against CDK1 is important to avoid widespread cell cycle disruption. |
| CDK2/Cyclin A | >500 | >50 | Some CDK4/6 inhibitors show moderate activity against CDK2.[7] |
| Off-Target Kinase A | 250 | 25 | A hypothetical off-target with moderate potency. |
| Off-Target Kinase B | >10,000 | >1000 | An example of a non-interacting kinase. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a specified duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction using a suitable stop solution.
-
Detection: Quantify the amount of phosphorylated substrate using a method such as radioactivity measurement, fluorescence, or luminescence.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cell Viability (MTS) Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS into a formazan product.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of Rb Phosphorylation
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation status of the Retinoblastoma (Rb) protein.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Rb (Ser780 or Ser807/811) and total Rb.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
Mandatory Visualizations
References
Technical Support Center: (S)-Veludacigib Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with (S)-Veludacigib (also known as AZD4573) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. By inhibiting CDK9, this compound leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC, thereby inducing apoptosis in cancer cells, particularly in hematological malignancies.[1]
Q2: What are the known toxicities of CDK9 inhibitors in animal studies?
As a class, CDK9 inhibitors can exhibit on-target toxicities due to the essential role of CDK9 in normal cell function. The most common dose-limiting toxicity observed with CDK inhibitors is myelosuppression, particularly neutropenia.[2] This is due to the reliance of hematopoietic progenitor cells on transcriptional regulation for their proliferation and differentiation. Other potential toxicities may involve the gastrointestinal tract and lymphoid tissues. This compound was specifically designed for transient target engagement to provide a wider therapeutic window and minimize such toxicities.
Q3: Are there any established strategies to mitigate this compound toxicity?
Yes, several strategies can be employed to mitigate the toxicity of this compound in animal studies:
-
Dose Optimization and Intermittent Dosing: Utilizing the lowest effective dose and employing intermittent dosing schedules can help reduce cumulative toxicity while maintaining anti-tumor efficacy. This compound's design for transient target engagement supports this approach.
-
Supportive Care: Prophylactic or therapeutic administration of supportive care agents can manage specific toxicities. For example, Granulocyte-Colony Stimulating Factor (G-CSF) can be used to manage neutropenia.
-
Combination Therapy: Combining this compound with other anti-cancer agents at lower, less toxic doses can enhance therapeutic efficacy and potentially reduce the toxicity of each agent. Preclinical studies have shown that this compound can be effectively combined with venetoclax and acalabrutinib.
Troubleshooting Guides
Issue 1: Severe Neutropenia Observed in Study Animals
Symptoms:
-
Significantly decreased absolute neutrophil count (ANC) in peripheral blood.
-
Increased susceptibility to infections.
-
Potential for weight loss and lethargy.
Possible Causes:
-
On-target effect of CDK9 inhibition on hematopoietic progenitor cells.
-
Dose of this compound is too high for the specific animal model or strain.
-
Individual animal sensitivity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Neutropenia Severity | Quantify ANC through complete blood counts (CBCs) at regular intervals to determine the grade of neutropenia. |
| 2 | Dose Reduction | In subsequent cohorts, reduce the dose of this compound by 25-50% to identify a better-tolerated dose. |
| 3 | Implement Supportive Care | Administer Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production and recovery. |
| 4 | Modify Dosing Schedule | Switch to an intermittent dosing schedule (e.g., once daily for 3-5 days followed by a rest period) to allow for hematopoietic recovery. |
| 5 | Monitor for Infections | Closely monitor animals for signs of infection and administer prophylactic broad-spectrum antibiotics if necessary. |
Issue 2: Gastrointestinal Toxicity (Diarrhea, Weight Loss)
Symptoms:
-
Loose or watery stools.
-
Significant body weight loss (>15-20%).
-
Dehydration and reduced food/water intake.
Possible Causes:
-
On-target effects of CDK9 inhibition on the rapidly dividing cells of the gastrointestinal epithelium.
-
Off-target effects of the compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Severity | Monitor and score the severity of diarrhea and track body weight daily. |
| 2 | Provide Supportive Care | Administer subcutaneous or intraperitoneal fluids to prevent dehydration. Provide nutritional support with palatable, high-calorie food. |
| 3 | Dose Modification | Reduce the dose of this compound or introduce treatment breaks to allow for gut recovery. |
| 4 | Administer Anti-diarrheal Agents | Consider the use of anti-diarrheal medications, in consultation with a veterinarian. |
Quantitative Data Summary
While specific Maximum Tolerated Dose (MTD) and detailed dose-limiting toxicity (DLT) data for this compound in various animal models are not extensively published, the following table summarizes the expected toxicity profile based on the known mechanism of CDK9 inhibitors. Researchers should determine the specific MTD and DLTs for their experimental models.
| Parameter | Finding | Animal Model | Reference |
| Primary On-Target Toxicity | Myelosuppression (Neutropenia) | General for CDK inhibitors | [2] |
| This compound Efficacy | Regressions at tolerated doses | Mouse xenograft models of hematological cancers | [3] |
| Combination Therapy | Enhanced anti-tumor activity | In vitro and in vivo models (with venetoclax, acalabrutinib) |
Experimental Protocols
Protocol 1: Management of this compound-Induced Neutropenia with G-CSF in Mice
Objective: To mitigate neutropenia and maintain the planned dosing schedule of this compound.
Materials:
-
This compound formulated for in vivo administration.
-
Recombinant mouse Granulocyte-Colony Stimulating Factor (G-CSF).
-
Sterile saline for injection.
-
Blood collection supplies (for CBCs).
Procedure:
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample from each mouse for a complete blood count (CBC) to establish normal neutrophil levels.
-
This compound Administration: Administer this compound according to the study protocol (dose and schedule).
-
Blood Monitoring: Collect blood samples at predetermined intervals (e.g., 3-4 days) after the start of treatment to monitor neutrophil counts.
-
G-CSF Administration: If the Absolute Neutrophil Count (ANC) drops below a predetermined threshold (e.g., < 500 cells/µL), begin administration of G-CSF. A typical dose is 5-10 µg/kg, administered subcutaneously once daily.
-
Continue G-CSF: Continue G-CSF administration until the ANC recovers to an acceptable level (e.g., > 1000 cells/µL).
-
Adjust this compound Dosing: If severe neutropenia persists despite G-CSF support, consider a dose reduction or a temporary interruption of this compound treatment.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for managing toxicity in animal studies.
References
(S)-Veludacigib dose-response curve variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (S)-Veludacigib, a potent and selective CDK4/6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are key regulators of the cell cycle.[1][2] By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby inducing cell cycle arrest.[2][3]
Q2: What are the key determinants of cellular sensitivity to this compound?
The primary determinant of sensitivity to CDK4/6 inhibitors like this compound is the presence of a functional Rb protein.[3][4] Loss of Rb results in resistance.[3] Other factors that can influence sensitivity include the expression levels of Cyclin D, p16INK4a, and Cyclin E.[3][5] For instance, high levels of Cyclin E have been associated with a shorter progression-free survival in patients treated with CDK4/6 inhibitors.[3]
Q3: My dose-response curve for this compound is not sigmoidal. What could be the cause?
A non-sigmoidal dose-response curve can arise from several factors. The shape of the curve is influenced by the underlying biological mechanism and the experimental conditions.[6][7] Common causes for non-sigmoidal curves include:
-
Compound precipitation: At high concentrations, the compound may precipitate out of solution.
-
Off-target effects: At higher concentrations, the compound may have off-target effects that can lead to a U-shaped or inverted U-shaped curve.[8]
-
Cellular heterogeneity: A mixed population of sensitive and resistant cells can lead to a biphasic curve.
-
Assay artifacts: Issues with the assay itself, such as signal quenching or enhancement at high compound concentrations.
Q4: How should I interpret the IC50 value from my dose-response experiment?
The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that produces a 50% inhibition of the measured biological response. It is a measure of the potency of the compound.[9] When comparing IC50 values, it is crucial to consider the experimental conditions under which they were generated, as factors like cell type, seeding density, and incubation time can significantly impact the result. It is recommended to generate a full dose-response curve to understand the complete pharmacological profile of the compound.[9][10]
Troubleshooting Guides
Issue 1: High Background Signal in In Vitro Kinase Assay
High background can obscure the true signal from the kinase activity, leading to a low signal-to-noise ratio.[11]
| Possible Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter-sterilize buffers and prepare fresh ATP and substrate solutions for each experiment.[11] |
| Sub-optimal Reagent Concentrations | Titrate each reagent (ATP, substrate, detection reagent) to determine the optimal concentration that provides a good signal window without elevating the background.[11] |
| Extended Reaction Time | Optimize incubation times. Perform a time-course experiment to identify the linear range for both the kinase reaction and the detection step.[11] |
| Assay Plate Issues | Use low-binding, non-fluorescent plates. Test different plate types to find one that minimizes background signal. |
Issue 2: Low Signal or No Response in Cell-Based Assays
| Possible Cause | Solution |
| Inactive Compound | Verify the identity and purity of the this compound stock. Ensure it has been stored correctly and prepare fresh dilutions. |
| Resistant Cell Line | Confirm that the cell line expresses functional Rb protein.[3][4] Consider using a known sensitive cell line as a positive control. |
| Sub-optimal Assay Conditions | Optimize cell seeding density and incubation time with the compound. Ensure the assay endpoint (e.g., proliferation, apoptosis) is appropriate for the expected mechanism of action. |
| Serum Interference | Components in the serum of the cell culture medium may bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period if possible.[12] |
Issue 3: High Variability and Poor Reproducibility
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and practice consistent pipetting technique. |
| Temperature Fluctuations | Ensure all reagents and assay plates are at a stable, uniform temperature before starting the reaction.[11] Incubate plates in a temperature-controlled environment. |
| Reagent Instability | Prepare reagents fresh and keep them on ice until use. For longer experiments, consider the stability of all components at the assay temperature.[11] |
| Edge Effects on Assay Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with media or buffer. |
Experimental Protocols
Protocol 1: Cell Proliferation (MTS) Assay
This protocol is for determining the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Assay (Lanthascreen™)
This protocol is for measuring the direct inhibitory activity of this compound on CDK4/Cyclin D1.
Materials:
-
This compound
-
Recombinant CDK4/Cyclin D1 enzyme
-
Fluorescein-labeled Rb substrate peptide
-
ATP
-
Lanthascreen™ Tb-anti-pRb antibody
-
Assay buffer
-
384-well, low-volume, non-binding plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 2.5 µL of the diluted compound to the wells of the 384-well plate.
-
In a separate tube, prepare the enzyme-substrate mix by diluting the CDK4/Cyclin D1 and the fluorescein-labeled Rb substrate in the assay buffer.
-
Add 5 µL of the enzyme-substrate mix to each well.
-
Prepare the ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the Lanthascreen™ Tb-anti-pRb antibody in the stop buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 520 nm and 495 nm.
-
Calculate the TR-FRET ratio and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the CDK4/6-Rb signaling pathway.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting decision tree for dose-response experiments.
References
- 1. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Determinants of response to CDK4/6 inhibitors in the real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Dose-response relationships | Pharmacology Education Project [pharmacologyeducation.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Bioavailability of (S)-Veludacigib Formulations
Welcome to the technical support center for (S)-Veludacigib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation strategies to enhance the bioavailability of this compound, a potent and selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for oral administration?
A1: Like many kinase inhibitors, this compound is a poorly water-soluble compound. This low aqueous solubility is a primary factor limiting its oral bioavailability.[1][2][3] The absorption of such compounds from the gastrointestinal tract is often dissolution rate-limited.[1][2] Therefore, formulation strategies must focus on improving its solubility and dissolution rate to ensure adequate systemic exposure.
Q2: What are the initial physicochemical properties to consider for this compound formulation development?
A2: A thorough understanding of the physicochemical properties of this compound is critical for developing an effective formulation. Key parameters include:
-
Aqueous Solubility: Determining the solubility across a physiologically relevant pH range (typically pH 1.2 to 6.8) is essential.[4]
-
pKa: The ionization constant will help predict how solubility will change in different segments of the gastrointestinal tract.
-
LogP/LogD: The lipophilicity of the compound influences its permeability across the intestinal membrane.
-
Crystalline Form (Polymorphism): Different crystalline forms of a drug can have different solubilities and dissolution rates. The amorphous form is generally more soluble than crystalline forms.[3]
Q3: What are some promising formulation strategies to enhance the bioavailability of this compound?
A3: Several strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to a faster dissolution rate.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its aqueous solubility and dissolution.[5][6][7]
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[1][2][5] This includes self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.
Q4: How does the bioavailability of other CDK4/6 inhibitors compare, and what can we learn from them?
A4: The approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—also face challenges with solubility and bioavailability. Their formulations and pharmacokinetic properties provide valuable insights for developing this compound. For instance, food has been shown to increase the absorption of palbociclib, suggesting that co-administration with food could be a relevant factor to consider for this compound. Abemaciclib is categorized as a BCS Class II drug, indicating low solubility and high permeability.
| CDK4/6 Inhibitor | Formulation Strategy | Oral Bioavailability (F%) | Effect of Food |
| Palbociclib | Crystalline solid in capsules | ~46% | Increased absorption |
| Ribociclib | Film-coated tablets | ~66% | No significant effect |
| Abemaciclib | Tablets | ~45% | No significant effect |
This table summarizes publicly available data on approved CDK4/6 inhibitors and should be used as a general guide.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media During In Vitro Assays
-
Potential Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer or cell culture medium. The presence of a high percentage of organic solvent from a concentrated stock solution can also cause the compound to precipitate out when diluted.
-
Troubleshooting Steps:
-
Determine the Aqueous Solubility: First, experimentally determine the solubility of this compound in your specific assay medium.
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in a suitable organic solvent like DMSO. This will allow you to add a smaller volume to your aqueous medium, keeping the final solvent concentration low (typically ≤0.5% DMSO for cell-based assays).
-
Use a Co-solvent or Surfactant: For cell-free assays, consider including a low concentration of a biocompatible co-solvent or a non-ionic surfactant (e.g., Tween® 80) in the assay buffer to maintain solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium to avoid localized high concentrations that can lead to precipitation.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the medium to favor the more soluble ionized form can be effective.
-
Issue 2: High Variability in Oral Bioavailability in Animal Studies
-
Potential Cause: Inconsistent dissolution of the formulation in the gastrointestinal tract of the animals. This can be due to the formulation itself, or physiological factors in the animals.
-
Troubleshooting Steps:
-
Refine the Formulation:
-
Particle Size: Ensure consistent and narrow particle size distribution in your formulation.
-
Solid Dispersion: If using an amorphous solid dispersion, ensure the drug is molecularly dispersed and the formulation is stable.
-
Lipid-Based Formulation: For lipid-based systems, ensure the formation of a stable and fine emulsion or microemulsion upon dispersion in aqueous media.
-
-
Control Experimental Conditions:
-
Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of poorly soluble drugs.
-
Dosing Vehicle: Use a consistent and well-characterized dosing vehicle. For preclinical studies, a suspension in a vehicle containing a wetting agent and a viscosity-enhancing agent is common.
-
Dose Volume: Administer a consistent dose volume relative to the animal's body weight.
-
-
Evaluate In Vitro-In Vivo Correlation (IVIVC): Develop a discriminatory in vitro dissolution method that can predict the in vivo performance of your formulations. This will help in screening and optimizing formulations before conducting further animal studies.
-
Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Potency
-
Potential Cause: This is often a direct consequence of low oral bioavailability. The concentration of this compound reaching the target tissue is insufficient to elicit a therapeutic effect. Off-target effects or rapid metabolism could also play a role.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a thorough PK study to determine the plasma concentration-time profile of this compound after oral administration. Key parameters to assess are Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve, a measure of total drug exposure).
-
Formulation Optimization: Based on the PK data, further optimize the formulation to improve absorption. This may involve exploring different formulation strategies as outlined in the FAQs.
-
Consider Off-Target Effects: While CDK4/6 inhibitors are selective, they can have off-target activities.[8][9] Investigate potential off-target effects that might counteract the desired therapeutic outcome.
-
Metabolite Profiling: Identify the major metabolites of this compound to understand if rapid metabolism is limiting its exposure.
-
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Amorphous Solid Dispersion (ASD) Formulations
Objective: To assess the in vitro release profile of this compound from an ASD formulation in a biorelevant medium.
Materials:
-
This compound ASD formulation
-
USP Apparatus 2 (Paddle apparatus)
-
Dissolution vessels (900 mL)
-
FaSSIF (Fasted State Simulated Intestinal Fluid) powder
-
Purified water
-
pH meter
-
Analytical balance
-
HPLC system with a suitable column and UV detector
Procedure:
-
Prepare Dissolution Medium: Prepare FaSSIF according to the supplier's instructions. This medium simulates the composition of human intestinal fluid in the fasted state and is more predictive of in vivo performance for poorly soluble drugs than simple buffers. Verify the pH of the medium (typically around 6.5).
-
Set up Dissolution Apparatus:
-
Fill each dissolution vessel with 900 mL of the prepared FaSSIF medium.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to a suitable rate, typically 50 or 75 RPM.
-
-
Introduce Formulation: Place a precisely weighed amount of the this compound ASD formulation into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Media Replacement: If necessary, replace the volume of the withdrawn sample with fresh, pre-warmed FaSSIF medium to maintain a constant volume.
-
Sample Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for any volume replacement. Plot the percentage of drug released versus time to obtain the dissolution profile.
Protocol 2: In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Rodents
Objective: To determine the pharmacokinetic profile of this compound after oral administration of a novel formulation to rats or mice.
Materials:
-
This compound formulation
-
Sprague-Dawley rats or BALB/c mice
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the animals to the housing conditions for at least one week. Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.
-
Dose Preparation and Administration:
-
Prepare the this compound formulation at the desired concentration in a suitable vehicle.
-
Accurately weigh each animal to determine the correct dose volume.
-
Administer the formulation to the animals via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points post-dose. A typical sampling schedule might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Collect blood from a suitable site (e.g., tail vein or saphenous vein) into anticoagulant-containing tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80 °C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Analyze the plasma samples along with the calibration standards and quality controls.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data. These include Cmax, Tmax, AUC(0-t), AUC(0-inf), half-life (t½), and oral bioavailability (F%) if an intravenous dose group is included in the study.
-
Visualizations
References
- 1. future4200.com [future4200.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting Crystallinity in Amorphous Solid Dispersions Using Dissolution Testing: Considerations on Properties of Drug Substance, Drug Product, and Selection of Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Veludacigib (BAY 2965501)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Veludacigib (BAY 2965501). Our goal is to help you address potential sources of inconsistent results and ensure the reliability of your experiments.
Introduction to this compound
This compound, also known as BAY 2965501, is a potent and selective inhibitor of Diacylglycerol Kinase Zeta (DGKζ). DGKζ is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGKζ, this compound leads to an accumulation of DAG, which is a critical second messenger in various signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway. This inhibition can enhance T-cell and Natural Killer (NK) cell-mediated anti-tumor immunity, making this compound a compound of interest for cancer immunotherapy research.
Signaling Pathway of DGKζ Inhibition by this compound
(S)-Veludacigib degradation and storage best practices
Technical Support Center: (S)-Veludacigib
Disclaimer: Publicly available information on the specific degradation pathways and storage best practices for this compound is limited. The following technical support guide is based on general best practices for the handling, storage, and stability testing of novel small molecule inhibitors and should be used as a foundational resource. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific lots and formulations of this compound.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, such as during the course of an experiment, solutions of this compound in a suitable solvent (e.g., DMSO) can be stored at -80°C. Avoid repeated freeze-thaw cycles.
2. What solvents are recommended for reconstituting this compound?
This compound is typically reconstituted in dimethyl sulfoxide (DMSO) for in vitro experiments. For in vivo studies, the appropriate vehicle should be determined based on the experimental model and administration route. Solubility in aqueous buffers is expected to be low.
3. Is this compound sensitive to light?
Many small molecule inhibitors are sensitive to light, which can lead to photodegradation. It is best practice to handle this compound, both in solid form and in solution, in low-light conditions and to store it in amber vials or light-blocking containers.
4. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been publicly detailed, similar small molecules are often susceptible to oxidation, hydrolysis, and photodegradation.[1][2] Forced degradation studies under stress conditions (e.g., exposure to acid, base, peroxide, heat, and light) can help identify the specific degradation products and pathways for your batch.
5. How can I assess the stability of my this compound sample?
The stability of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact parent compound from any potential degradation products. Comparing the peak area of the parent compound over time under specific storage conditions will provide a measure of its stability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and any prepared solutions have been stored at the recommended temperatures and protected from light.
-
Check Solution Age: Use freshly prepared solutions whenever possible. If using a previously frozen stock solution, ensure it has not undergone an excessive number of freeze-thaw cycles.
-
Assess Purity: If possible, analyze the purity of your this compound stock solution using HPLC to check for the presence of degradation products.
-
Perform a Dose-Response Curve: Run a full dose-response curve to determine if the potency (IC50) of your compound has shifted.
-
Issue 2: Appearance of new peaks in my HPLC analysis of this compound.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Characterize the New Peaks: If you have access to mass spectrometry (LC-MS), attempt to identify the mass of the new peaks to hypothesize their structures as potential degradation products.
-
Review Experimental Conditions: Determine if the sample was exposed to any harsh conditions (e.g., extreme pH, high temperature, strong light) that could have induced degradation.
-
Conduct Forced Degradation Studies: Systematically expose your this compound sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to see if you can reproduce the observed degradation peaks. This will help in identifying the degradation pathway.
-
Data Presentation
Table 1: Hypothetical Stability of this compound Solid in Long-Term Storage
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark | 0 | 99.8 | White Powder |
| 6 | 99.7 | White Powder | |
| 12 | 99.5 | White Powder | |
| 4°C, Dark | 0 | 99.8 | White Powder |
| 6 | 98.2 | White Powder | |
| 12 | 96.5 | Off-white Powder | |
| Room Temp, Light | 0 | 99.8 | White Powder |
| 1 | 92.1 | Yellowish Powder | |
| 3 | 85.3 | Yellowish Powder |
Table 2: Hypothetical Stability of this compound (10 mM in DMSO) after Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Purity (%) by HPLC |
| 0 | 99.8 |
| 1 | 99.7 |
| 3 | 99.2 |
| 5 | 98.5 |
| 10 | 96.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep it at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Tale of Two Kinases: A Comparative Guide to (S)-Veludacigib and Ribociclib
An important distinction in targeted cancer therapy has emerged with the development of (S)-Veludacigib and Ribociclib. While both are kinase inhibitors, they target distinct pathways, leading to different mechanisms of action and potential therapeutic applications. This guide provides a detailed comparison of their efficacy, mechanisms, and the experimental protocols that underpin our understanding of these two compounds.
Contrary to initial assumptions that might group kinase inhibitors together, this compound is an inhibitor of diacylglycerol kinase zeta (DGKζ), while Ribociclib is a well-established inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This fundamental difference in their molecular targets means they interrupt different signaling cascades involved in cancer cell proliferation and survival.
Mechanism of Action: A Fork in the Road
The anti-cancer effects of this compound and Ribociclib stem from their ability to block the activity of their respective target kinases. However, the signaling pathways they disrupt are entirely separate.
This compound and the DGKζ Pathway
This compound targets diacylglycerol kinase zeta (DGKζ), an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA). DAG is a critical second messenger that activates several downstream signaling pathways, including those involving protein kinase C (PKC) and Ras proteins, which are pivotal in cell growth, differentiation, and survival. By inhibiting DGKζ, this compound leads to an accumulation of DAG, which can paradoxically lead to the sustained activation of certain pathways that can ultimately induce cell stress and apoptosis in cancer cells. The overexpression of DGKζ in some cancers makes it a compelling therapeutic target.
Ribociclib and the CDK4/6-Rb Pathway
Ribociclib, on the other hand, is a selective inhibitor of CDK4 and CDK6.[1][2] These kinases are key regulators of the cell cycle.[1] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell division. CDKs, in complex with cyclin D, phosphorylate the retinoblastoma (Rb) protein.[1] This phosphorylation event releases the E2F transcription factor, which then initiates the transcription of genes required for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[1] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of Rb, keeping it in its active, tumor-suppressive state where it remains bound to E2F.[1][2] This leads to a G1 cell cycle arrest, thereby halting cancer cell proliferation.[2]
Efficacy and Clinical Data
Due to their different mechanisms of action, a direct head-to-head comparison of the efficacy of this compound and Ribociclib is not appropriate. Their effectiveness must be considered within the context of their respective targets and the specific cancer types they are being investigated for.
Ribociclib in HR+/HER2- Breast Cancer
Ribociclib, in combination with endocrine therapy, has demonstrated significant efficacy in treating HR-positive, HER2-negative advanced or metastatic breast cancer.[3] Clinical trials have consistently shown improvements in progression-free survival (PFS) and overall survival (OS).[3]
| Clinical Trial | Treatment Arm | Control Arm | Median PFS (months) | Hazard Ratio (PFS) | Median OS (months) | Hazard Ratio (OS) | Reference |
| MONALEESA-2 | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 | 0.568 | 63.9 | 0.76 | [4] |
| MONALEESA-7 | Ribociclib + Endocrine Therapy | Placebo + Endocrine Therapy | 23.8 | 0.553 | 58.7 | 0.76 | [1][5] |
| MONALEESA-3 | Ribociclib + Fulvestrant | Placebo + Fulvestrant | 20.5 | 0.593 | 53.7 | 0.73 | [6] |
This compound: An Emerging Therapeutic
As an investigational compound, publicly available efficacy data for this compound is limited. Preclinical studies are likely focused on cancer models with demonstrated overexpression or dependency on DGKζ. Further research and clinical trials are necessary to establish its therapeutic potential and identify the patient populations most likely to benefit.
Experimental Protocols
The following are summaries of the methodologies used in key clinical trials for Ribociclib.
MONALEESA-2 Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, Phase III trial.
-
Patient Population: Postmenopausal women with HR+, HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease.
-
Treatment Arms:
-
Arm 1: Ribociclib (600 mg/day, 3 weeks on, 1 week off) + Letrozole (2.5 mg/day).
-
Arm 2: Placebo + Letrozole (2.5 mg/day).
-
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and safety.[7]
MONALEESA-7 Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, Phase III trial.
-
Patient Population: Pre- and perimenopausal women with HR+, HER2- advanced breast cancer.
-
Treatment Arms:
-
Arm 1: Ribociclib (600 mg/day, 3 weeks on, 1 week off) + Goserelin + either a nonsteroidal aromatase inhibitor (letrozole or anastrozole) or tamoxifen.
-
Arm 2: Placebo + Goserelin + either a nonsteroidal aromatase inhibitor or tamoxifen.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Key Secondary Endpoint: Overall survival (OS).[1]
Experimental Workflow: Clinical Trial Enrollment and Evaluation
References
- 1. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2− Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. MONALEESA-2 Ribociclib Plus Endocrine Therapy Extends Overall Survival in Postmenopausal Patients With Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 5. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2- Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Life Efficacy of Palbociclib and Ribociclib in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribociclib plus letrozole versus letrozole alone in patients with de novo HR+, HER2− advanced breast cancer in the randomized MONALEESA-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: (S)-Veludacigib vs. Abemaciclib in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two distinct investigational anticancer agents: (S)-Veludacigib, a Diacylglycerol Kinase Zeta (DGKζ) inhibitor, and Abemaciclib, a Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor. While both compounds have demonstrated compelling anti-tumor activity in preclinical settings, they operate through fundamentally different mechanisms of action. This document aims to objectively present the available preclinical data, experimental methodologies, and underlying signaling pathways to inform cancer research and drug development efforts.
Executive Summary
Abemaciclib is a well-established CDK4/6 inhibitor that primarily exerts its anti-tumor effects by inducing cell cycle arrest in tumor cells. In contrast, this compound (also known as BAY 2965501) is a first-in-class DGKζ inhibitor that enhances the body's own anti-tumor immunity by activating T-cells and Natural Killer (NK) cells. This guide will delve into the preclinical data that supports these distinct mechanisms and provides a framework for understanding their potential applications in oncology.
Mechanism of Action
Abemaciclib: A Direct Inhibitor of Cell Cycle Progression
Abemaciclib is an ATP-competitive, reversible inhibitor of CDK4 and CDK6.[1] These kinases, in complex with Cyclin D, play a crucial role in the G1-S phase transition of the cell cycle.[2] By inhibiting CDK4/6, Abemaciclib prevents the phosphorylation of the Retinoblastoma protein (Rb).[1][3] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for DNA synthesis and cell cycle progression.[2] The result is a G1 cell cycle arrest, leading to a decrease in tumor cell proliferation.[1][4] Preclinical studies have also shown that prolonged exposure to Abemaciclib can induce cellular senescence and apoptosis.[1][5]
This compound: An Immuno-Oncology Agent Targeting DGKζ
This compound is a potent and selective inhibitor of Diacylglycerol Kinase Zeta (DGKζ).[6] DGKζ is a lipid kinase that acts as an intracellular immune checkpoint by converting diacylglycerol (DAG) to phosphatidic acid (PA).[7] In T-cells, DAG is a critical second messenger downstream of the T-cell receptor (TCR) that is necessary for full T-cell activation.[7] By inhibiting DGKζ, this compound increases the intracellular concentration of DAG, leading to enhanced TCR signaling, T-cell activation, and subsequent tumor cell killing.[6][7] Preclinical data also indicates that this compound can enhance the activity of NK cells.[7]
Signaling Pathway Diagrams
Preclinical Efficacy Data
In Vitro Activity
The following tables summarize the in vitro potency of Abemaciclib and this compound in various preclinical models.
Table 1: In Vitro Potency of Abemaciclib
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-453 | Breast Cancer | 7.4 (pRb inhibition) | [8] |
| NCI-H1568 | Lung Cancer | 94 (pRb inhibition) | [8] |
| ER+/HER2- cell lines (average) | Breast Cancer | 168 (growth inhibition) | [9] |
| PC9 (Osimertinib-resistant) | NSCLC | ~200 - 1000 (growth inhibition) | [10] |
| HCC827 (Osimertinib-resistant) | NSCLC | ~200 - 1000 (growth inhibition) | [10] |
Table 2: In Vitro Potency of this compound (BAY 2965501)
| Target | Species | IC50 (nM) | Reference |
| DGKζ | Human | 27 | [6] |
| DGKζ | Mouse | 35 | [6] |
This compound's primary mechanism is not direct cytotoxicity to tumor cells, but enhancement of immune cell function. Therefore, its efficacy is typically measured by its impact on immune cell activity.
In Vivo Activity
The following tables summarize the in vivo anti-tumor activity of Abemaciclib and this compound in preclinical cancer models.
Table 3: In Vivo Efficacy of Abemaciclib
| Cancer Model | Treatment | Outcome | Reference |
| ZR-75-1 Xenograft (ER+ Breast Cancer) | Monotherapy (75 mg/kg) | Tumor regression | [1] |
| ER+/HER2- Xenograft | Monotherapy | Complete arrest of tumor growth | [9] |
| KRAS-mutant NSCLC Xenograft | Monotherapy | Greater tumor regression compared to KRAS-wild-type | [4] |
Table 4: In Vivo Efficacy of this compound (BAY 2965501)
| Cancer Model | Treatment | Outcome | Reference |
| F9 Syngeneic (Testicular Teratoma) | Monotherapy | Dose-dependent tumor growth inhibition | [6] |
| Hepa 129 Syngeneic (Hepatocellular Carcinoma) | Monotherapy | Dose-dependent tumor growth inhibition | [6] |
| MB49, F9, Hepa129 Syngeneic Models | Monotherapy | Reduced tumor growth | [7] |
| Syngeneic Models | Combination with anti-PD-L1 | Reduced tumor growth vs. anti-PD-L1 alone | [7] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the cited studies are often proprietary. However, this section provides an overview of the general methodologies employed in the preclinical evaluation of these compounds based on the available information.
Abemaciclib
-
In Vitro Cell Proliferation Assays: Cancer cell lines were typically cultured under standard conditions and treated with varying concentrations of Abemaciclib. Cell viability was assessed after a defined period (e.g., 72 hours) using assays such as the MTT or CellTiter-Glo® luminescent cell viability assay. IC50 values were calculated from dose-response curves.[11][12]
-
Western Blot Analysis: To confirm the mechanism of action, cells were treated with Abemaciclib, and protein lysates were analyzed by Western blotting to detect changes in the phosphorylation status of Rb and other cell cycle-related proteins.[1]
-
Xenograft Models: Human cancer cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were treated with Abemaciclib or a vehicle control. Tumor volume was measured regularly to assess anti-tumor efficacy.[1][13][14]
This compound (BAY 2965501)
-
In Vitro Kinase Assays: The inhibitory activity of this compound against purified DGKζ enzyme was measured to determine its IC50 value.[6]
-
T-Cell and NK Cell Functional Assays: Human or mouse T-cells and NK cells were co-cultured with tumor cells in the presence of this compound. The killing of tumor cells and the activation of immune cells (e.g., cytokine production) were measured to assess the compound's immunomodulatory effects.[6][7]
-
Syngeneic Mouse Models: Murine cancer cells were implanted into immunocompetent mice with a compatible genetic background. This allows for the study of the interaction between the drug, the tumor, and the host immune system. Mice were treated with this compound, and tumor growth was monitored.[6][7][13]
Experimental Workflow Diagrams
Discussion and Future Directions
The preclinical data for Abemaciclib and this compound highlight two distinct and potentially complementary approaches to cancer therapy. Abemaciclib directly targets the proliferative machinery of cancer cells, a hallmark of many tumor types. Its efficacy has been well-established in preclinical models, particularly in hormone receptor-positive breast cancer.[1][9]
This compound, on the other hand, represents a novel immuno-oncology strategy. By inhibiting DGKζ, it unleashes the potential of the patient's own immune system to fight cancer. The preclinical findings that this compound can enhance T-cell and NK cell-mediated killing and synergize with checkpoint inhibitors like anti-PD-L1 are particularly promising.[6][7]
A direct head-to-head preclinical comparison of these two agents is not available in the public domain, which is a limitation of this guide. Such studies would be valuable to understand the relative merits of direct tumor cell targeting versus immune system activation in different cancer contexts.
Future research should focus on:
-
Identifying predictive biomarkers for both Abemaciclib and this compound to enable patient stratification.
-
Exploring rational combination strategies. For instance, combining a cell cycle inhibitor like Abemaciclib with an immune-enhancing agent like this compound could provide a multi-pronged attack on tumors.
-
Further elucidating the role of DGKζ in different immune cell subsets and its impact on the tumor microenvironment.
This comparative guide provides a snapshot of the current preclinical landscape for these two promising anti-cancer agents. As more data becomes available, a clearer picture of their therapeutic potential, either as monotherapies or in combination, will emerge.
References
- 1. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer | Semantic Scholar [semanticscholar.org]
- 6. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation of (S)-Veludacigib as a selective CDK4/6 inhibitor
A Guide to Selective CDK4/6 Inhibitors in Oncology Research
An Important Clarification on (S)-Veludacigib
Initial research into "this compound" reveals that this compound is not a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor. Instead, this compound, also identified as BAY 2965501, is a potent and selective inhibitor of Diacylglycerol Kinase Zeta (DGKζ)[1][2]. DGKζ is a lipid kinase that modulates T-cell activation, and its inhibition is being explored as a novel strategy for cancer immunotherapy[3][4][5]. The mechanism of action involves enhancing T-cell and natural killer cell-mediated tumor cell killing[1][4]. A first-in-human clinical trial for BAY 2965501 is currently underway for patients with advanced solid tumors[3][4].
Given the user's interest in selective CDK4/6 inhibitors, this guide will provide a comprehensive comparison of the three leading, FDA-approved drugs in this class: Palbociclib, Ribociclib, and Abemaciclib. These inhibitors have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.
Comparative Analysis of Approved CDK4/6 Inhibitors
Palbociclib, Ribociclib, and Abemaciclib are all orally administered small molecules that function by inhibiting the kinase activity of CDK4 and CDK6. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key tumor suppressor. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle, thereby inducing G1 arrest and inhibiting tumor cell proliferation[6][7].
Biochemical Potency and Selectivity
The three inhibitors exhibit distinct profiles in terms of their potency against CDK4 and CDK6 and their selectivity against a broader range of kinases.
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4:CDK6 Ratio | Key Off-Target Kinases |
| Palbociclib | 9 - 11 | 15 | ~1:1.5 | Highly selective for CDK4/6 |
| Ribociclib | 10 | 39 | ~1:4 | Highly selective for CDK4/6 |
| Abemaciclib | 2 | 9.9 | ~1:5 | CDK1, CDK2, CDK9, GSK3β |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in biochemical assays. Data compiled from multiple sources[6][8][9]. Abemaciclib demonstrates the highest potency, particularly against CDK4, and a broader kinase inhibition profile compared to the more selective Palbociclib and Ribociclib[6][8][9][10][11].
Cellular Activity and Clinical Implications
The differences in biochemical profiles translate to varied cellular effects and distinct clinical characteristics, including efficacy and toxicity profiles.
| Feature | Palbociclib | Ribociclib | Abemaciclib |
| Cell Cycle Arrest | G1 | G1 | G1, G2 |
| Monotherapy Approval | No | No | Yes (for pretreated HR+, HER2- mBC)[8] |
| Adjuvant Setting Approval | No | Yes | Yes (for high-risk early breast cancer)[6] |
| Most Common Adverse Event | Neutropenia | Neutropenia | Diarrhea |
| Febrile Neutropenia Rate | ~2% | ~2% | <1% |
| CNS Penetration | Limited | Limited | Yes |
This table summarizes key pharmacological and clinical differences[6][8][9][12][13]. Abemaciclib's broader spectrum of activity, including CDK2 inhibition, may contribute to its efficacy in settings of resistance to other CDK4/6 inhibitors and its approval as a monotherapy[8][9]. Its ability to cross the blood-brain barrier also makes it a candidate for treating brain metastases[11]. The differing toxicity profiles, with Palbociclib and Ribociclib being more myelosuppressive and Abemaciclib causing more gastrointestinal issues, are important considerations in clinical practice[6][9][12].
Visualizing Key Pathways and Concepts
CDK4/6-Rb Signaling Pathway
Caption: The CDK4/6-Rb pathway controls G1-S phase cell cycle transition.
Kinase Selectivity Profiling Workflow
Caption: Workflow for determining the selectivity of a kinase inhibitor.
Comparison of CDK4/6 Inhibitor Features
Caption: Key distinguishing features of the three approved CDK4/6 inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, substrate (e.g., a peptide derived from Rb), ATP, and the test inhibitor (Palbociclib, Ribociclib, or Abemaciclib).
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution containing ATP (often radiolabeled [γ-³²P]ATP or in a system like ADP-Glo™ that measures ATP consumption).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of CDK4/6 inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines: Use Rb-proficient breast cancer cell lines (e.g., MCF-7, T-47D).
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the CDK4/6 inhibitor for 72-96 hours.
-
Assess cell proliferation. Note: ATP-based assays (e.g., CellTiter-Glo®) can be misleading for cytostatic agents like CDK4/6 inhibitors, as arrested cells may increase in size and ATP content, masking the anti-proliferative effect[14]. Direct cell counting or DNA-based assays are preferred.
-
Recommended Method (DNA-based): Use a fluorescent DNA-binding dye (e.g., CyQUANT® or Hoechst). Lyse the cells, add the dye, and measure fluorescence.
-
-
Data Analysis: Normalize the fluorescence readings to vehicle-treated controls. Plot the percentage of proliferation against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Rb Phosphorylation
Objective: To confirm target engagement by measuring the reduction in phosphorylated Rb (pRb) in inhibitor-treated cells.
Methodology:
-
Cell Culture and Lysis:
-
Treat an Rb-proficient cell line (e.g., MCF-7) with the CDK4/6 inhibitor at various concentrations for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[15].
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane[16].
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding[15].
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780, a CDK4-specific site)[7].
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the blot for total Rb and a loading control (e.g., β-actin or GAPDH) to normalize the pRb signal. Quantify band intensities to show a dose-dependent decrease in the pRb/total Rb ratio.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.
Methodology:
-
Cell Treatment: Treat asynchronous cells with the CDK4/6 inhibitor or vehicle control for 24-48 hours.
-
Cell Fixation and Staining:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells to remove ethanol.
-
Resuspend cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, exciting the dye with a laser and measuring the fluorescence emission.
-
Collect data from at least 10,000 cells per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to generate a histogram of DNA content. The software will deconvolve the histogram to quantify the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. A successful CDK4/6 inhibitor will show a significant increase in the G1 population and a corresponding decrease in the S and G2/M populations[17][18][19].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.lih.lu [researchportal.lih.lu]
- 19. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profile of CDK4/6 Inhibitors
It appears there is a misunderstanding regarding the primary target of (S)-Veludacigib. Current scientific literature identifies this compound (also known as BAY 2965501) as a potent and selective inhibitor of Diacylglycerol Kinase Zeta (DGKζ) and Protein Kinase C Zeta (PKCζ), not a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor. As such, a direct cross-reactivity comparison with CDK4/6 inhibitors is not applicable.
This guide will therefore focus on the cross-reactivity profiles of three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This will address the underlying interest in the selectivity of this important class of anti-cancer agents for researchers, scientists, and drug development professionals.
The selectivity of kinase inhibitors is a critical factor in their efficacy and toxicity profiles. Off-target effects can lead to adverse events but may also contribute to therapeutic activity. The three major CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—exhibit distinct selectivity profiles.
Data Presentation: Kinase Selectivity
Biochemical assays are crucial for determining the selectivity of kinase inhibitors. The following table summarizes the inhibitory activity (IC50/Kᵢ in nM) of palbociclib, ribociclib, and abemaciclib against their primary targets (CDK4 and CDK6) and a selection of off-target kinases. Lower values indicate higher potency.
| Kinase Target | Palbociclib (IC50/Kᵢ, nM) | Ribociclib (IC50/Kᵢ, nM) | Abemaciclib (IC50/Kᵢ, nM) |
| CDK4/cyclin D1 | 9 - 11[1] | 10[1] | 2[1] |
| CDK6/cyclin D3 | 15[1] | 39[1] | 10[2] |
| CDK1/cyclin B | >10,000 | >1,000 | 100-300 |
| CDK2/cyclin A | >5,000 | >1,000 | 10-100 |
| CDK9/cyclin T1 | Not specified | >1,000 | ~40 |
| GSK3β | Not specified | Not specified | ~100 |
| CAMK2A | Not specified | Not specified | ~100 |
| TTK | Not specified | Not specified | ~100 |
Note: Data is compiled from multiple sources and assay conditions may vary.
From the data, both palbociclib and ribociclib demonstrate high selectivity for CDK4 and CDK6 with significantly less activity against other CDKs and kinases.[3][4] In contrast, abemaciclib is a more promiscuous kinase inhibitor, showing activity against other CDK family members (CDK1, CDK2, CDK9) and other kinases at higher concentrations.[5][6] This broader activity profile may contribute to both its unique efficacy and its distinct side-effect profile, such as a lower incidence of neutropenia but a higher incidence of diarrhea compared to palbociclib and ribociclib.[1][7]
Experimental Protocols
Kinase Profiling Assay (e.g., KINOMEscan™)
A common method to determine kinase inhibitor selectivity is a competition binding assay, such as KINOMEscan™. This experimental approach quantitatively measures the interaction of a test compound with a large panel of kinases.
Methodology:
-
Immobilization: A proprietary ligand is immobilized on a solid support, to which the kinase of interest is bound.
-
Competition: The test compound (e.g., a CDK4/6 inhibitor) is added at various concentrations to compete with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: The results are reported as the percentage of kinase that remains bound to the solid support at a given inhibitor concentration. A lower percentage indicates a stronger interaction between the inhibitor and the kinase. These values can be used to calculate dissociation constants (Kd) or IC50 values.[5]
Visualizations
Below are diagrams illustrating the CDK4/6 signaling pathway and a general workflow for assessing kinase inhibitor specificity.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CDK4/6 Inhibitors in HR+/HER2- Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Three oral CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—have received regulatory approval and are now integral to the standard of care in combination with endocrine therapy. While all three drugs share a common mechanism of action, notable differences in their clinical efficacy, safety profiles, and approved indications exist. This guide provides a comprehensive comparative analysis of these three agents, supported by data from pivotal clinical trials and real-world studies, to inform research and drug development efforts.
Mechanism of Action: Targeting the Cell Cycle
CDK4/6 inhibitors function by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[1][2] In HR+ breast cancer, this pathway is often dysregulated, leading to uncontrolled cell proliferation. By selectively inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the Rb protein.[3] This, in turn, maintains the Rb-E2F transcription factor complex, blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately inducing cell cycle arrest.[2][3]
Figure 1: CDK4/6 Inhibitor Signaling Pathway
Comparative Efficacy: A Review of Pivotal Trials
The efficacy of palbociclib, ribociclib, and abemaciclib in combination with endocrine therapy has been established in a series of phase 3 clinical trials. The PALOMA, MONALEESA, and MONARCH studies have demonstrated significant improvements in progression-free survival (PFS) and, in some cases, overall survival (OS) compared to endocrine therapy alone.
Progression-Free Survival (PFS)
The addition of a CDK4/6 inhibitor to endocrine therapy has consistently shown a substantial PFS benefit in the first- and second-line treatment of HR+/HER2- advanced breast cancer.
| Drug | Trial | Treatment Arm | Control Arm | Median PFS (months) | Hazard Ratio (95% CI) |
| Palbociclib | PALOMA-2 | Palbociclib + Letrozole | Placebo + Letrozole | 24.8 | 0.58 (0.46-0.72)[4] |
| PALOMA-3 | Palbociclib + Fulvestrant | Placebo + Fulvestrant | 9.5 | 0.46 (0.36-0.59)[5] | |
| Ribociclib | MONALEESA-2 | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 | 0.57 (0.46-0.70)[6] |
| MONALEESA-3 | Ribociclib + Fulvestrant | Placebo + Fulvestrant | 20.5 | 0.59 (0.48-0.73)[7] | |
| MONALEESA-7 | Ribociclib + ET + Goserelin | Placebo + ET + Goserelin | 23.8 | 0.55 (0.44-0.69)[8] | |
| Abemaciclib | MONARCH 3 | Abemaciclib + NSAI | Placebo + NSAI | 28.2 | 0.54 (0.41-0.72)[9] |
| MONARCH 2 | Abemaciclib + Fulvestrant | Placebo + Fulvestrant | 16.4 | 0.55 (0.45-0.68)[10] |
Overall Survival (OS)
While all three CDK4/6 inhibitors have demonstrated a PFS benefit, the impact on overall survival has been more varied. Notably, ribociclib and abemaciclib have shown statistically significant OS benefits in certain trial populations.
| Drug | Trial | Treatment Arm | Control Arm | Median OS (months) | Hazard Ratio (95% CI) |
| Palbociclib | PALOMA-2 | Palbociclib + Letrozole | Placebo + Letrozole | 53.9 | 0.96 (0.78-1.18)[4] |
| Ribociclib | MONALEESA-2 | Ribociclib + Letrozole | Placebo + Letrozole | 63.9 | 0.76 (0.63-0.93)[6] |
| MONALEESA-7 | Ribociclib + ET + Goserelin | Placebo + ET + Goserelin | 58.7 | 0.76 (0.61-0.96) | |
| Abemaciclib | MONARCH 3 | Abemaciclib + NSAI | Placebo + NSAI | 67.1 | 0.75 (0.58-0.97)[11] |
A real-world study, PALMARES-2, which included 1850 patients, found that abemaciclib and ribociclib were associated with better real-world progression-free survival (rwPFS) compared to palbociclib.[12][13]
Safety and Tolerability: A Comparative Overview
The safety profiles of the three CDK4/6 inhibitors exhibit distinct differences, which are important considerations in clinical practice and for future drug development.
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia | High incidence of Grade 3/4 | High incidence of Grade 3/4 | Lower incidence of Grade 3/4 |
| Diarrhea | Less common | Less common | Most common, often Grade 1/2 |
| Fatigue | Common | Common | Common |
| Nausea | Common | Common | Common |
| QTc Prolongation | Low risk | Higher risk, requires ECG monitoring | Low risk |
| Hepatotoxicity | Low risk | Higher risk of transaminase elevation | Moderate risk of transaminase elevation |
| Thromboembolic Events | Low risk | Low risk | Higher incidence reported in some studies |
Experimental Protocols: Key Phase 3 Trials
The following sections provide an overview of the methodologies for the pivotal phase 3 trials that established the efficacy and safety of each CDK4/6 inhibitor.
Figure 2: General Clinical Trial Workflow
PALOMA-2 (Palbociclib)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[13][14][15]
-
Patient Population: Postmenopausal women with estrogen receptor-positive (ER+), HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease.[13][16]
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).[4]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), clinical benefit response, patient-reported outcomes, and safety.[4]
MONALEESA-2 (Ribociclib)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[19][20]
-
Patient Population: Postmenopausal women with HR+, HER2- advanced breast cancer with no prior systemic therapy for advanced disease.[19][20]
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).[6]
-
Key Secondary Endpoint: Overall survival (OS).[22]
MONARCH 3 (Abemaciclib)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[9][23][24]
-
Patient Population: Postmenopausal women with HR+, HER2- advanced breast cancer who had no prior systemic therapy in the advanced setting.[9][25]
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).[9]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[9]
Conclusion
Palbociclib, ribociclib, and abemaciclib have all demonstrated significant efficacy in combination with endocrine therapy for the treatment of HR+/HER2- advanced breast cancer. While all three agents provide a substantial PFS benefit, ribociclib and abemaciclib have also shown a statistically significant improvement in overall survival in certain clinical trial settings. The distinct safety profiles of these inhibitors necessitate careful patient selection and management. Ongoing research and future clinical trials will continue to refine the optimal use of these agents and explore novel combinations to further improve outcomes for patients with HR+/HER2- breast cancer.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. novartis.com [novartis.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Pfizer Announces Overall Survival Results from Phase 3 PALOMA-2 Trial of IBRANCE® (palbociclib) for the First-Line Treatment of ER+, HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 5. PALOMA-3: Phase III Trial of Fulvestrant With or Without Palbociclib in Premenopausal and Postmenopausal Women With Hormone Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Metastatic Breast Cancer That Progressed on Prior Endocrine Therapy—Safety and Efficacy in Asian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MONALEESA-2: Overall Survival Benefit With First-Line Ribociclib Plus Letrozole - The ASCO Post [ascopost.com]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Abemaciclib plus aromatase inhibitor in advanced breast cancer [dailyreporter.esmo.org]
- 12. reference.medscape.com [reference.medscape.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. PALOMA-2: Primary Results From a Phase III Trial of Palbociclib Plus Letrozole Compared With Placebo Plus Letrozole in Postmenopausal Women With ER+/HER2- Advanced Breast Cancer - ASCO [asco.org]
- 16. Paloma2 Dashboard [clinical-trials.dimensions.ai]
- 17. fda.report [fda.report]
- 18. Palbociclib (IBRANCE) | FDA [fda.gov]
- 19. Ribociclib plus letrozole versus letrozole alone in patients with de novo HR+, HER2− advanced breast cancer in the randomized MONALEESA-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vjoncology.com [vjoncology.com]
- 21. Ribociclib (Kisqali) | FDA [fda.gov]
- 22. Updated results from MONALEESA-2, a phase III trial of first-line ribociclib plus letrozole versus placebo plus letrozole in hormone receptor-positive, HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Health‐Related Quality of Life in MONARCH 3: Abemaciclib plus an Aromatase Inhibitor as Initial Therapy in HR+, HER2− Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MONARCH 3: Adding Abemaciclib to an Aromatase Inhibitor Improves Outcomes in Metastatic Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 25. MONARCH 3: Abemaciclib As Initial Therapy for Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-Veludacigib with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
(S)-Veludacigib (also known as BAY 2965501) is a novel, potent, and highly selective oral inhibitor of diacylglycerol kinase zeta (DGKζ), a key negative regulator of T-cell activation.[1][2][3] Its mechanism of action as an intracellular immune checkpoint inhibitor presents a promising new approach in cancer immunotherapy.[2][4] This guide provides a comparative overview of this compound with other kinase inhibitors targeting similar or related pathways, based on available preclinical data. It is important to note that direct head-to-head studies are limited, and the presented data is compiled from individual studies.
Mechanism of Action: DGKζ and PKCζ Inhibition
This compound targets DGKζ, a lipid kinase that converts diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGKζ, this compound increases the intracellular concentration of DAG, a critical second messenger in T-cell receptor (TCR) signaling. This enhancement of DAG signaling leads to increased T-cell activation, proliferation, and cytokine release, thereby augmenting the anti-tumor immune response.[1][2]
Another important kinase family in cellular signaling is Protein Kinase C (PKC). The zeta isoform (PKCζ), an atypical PKC, is also involved in cell proliferation and survival pathways. While mechanistically distinct from DGKζ, inhibitors of PKCζ are also being explored for their therapeutic potential in oncology.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and other selected DGK and PKCζ inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | Target(s) | IC50 (Human) | Assay Method | Reference |
| This compound (BAY 2965501) | DGKζ | 27 nM | Not Specified | [1] |
| BMS-502 | DGKα / DGKζ | 4.6 nM / 2.1 nM | Not Specified | [5][6] |
| Roche Compound (Ex 88) | DGKα / DGKζ | 11.1 nM / 4.1 nM | ADP-Glo | [7] |
| ζ-Stat | PKCζ | 5 µM | Not Specified | [8] |
Disclaimer: The data presented in this table are from separate studies and not from direct head-to-head comparisons. Assay conditions may vary between studies.
Table 2: In Vitro Cellular Activity
| Compound | Cell-Based Assay | EC50 / Effect | Cell Type | Reference |
| This compound (BAY 2965501) | T-cell mediated tumor cell killing | Dose-dependent enhancement | Human melanoma cells (Colo800) and T-cells | [1] |
| This compound (BAY 2965501) | IL-2 induced NK cell activation | Enhanced | Human NK cells | [3][9] |
| BMS-502 | IFNγ production (hWB) | 280 nM | Human whole blood | [10] |
| BMS-502 | pERK (hWB) | 340 nM | Human whole blood | [10] |
| BMS-502 | CD8+ T-cell proliferation | 65 nM | Human effector CD8+ T-cells | [10] |
| Roche Compound (Ex 88) | T-cell proliferation | 45.1 nM | Not Specified | [7] |
| Roche Compound (Ex 88) | IL-2 secretion | 263.7 nM | Not Specified | [7] |
| ζ-Stat | Cell proliferation | Decreased by 47.7% at 5 µM | SK-MEL-2 melanoma cells | [8] |
Disclaimer: The data presented in this table are from separate studies and not from direct head-to-head comparisons. Assay conditions and cell types may vary between studies.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by these inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may be adapted for specific experimental conditions.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11][12][13][14][15]
-
Kinase Reaction: A 5µl kinase reaction is performed in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., this compound) in a suitable kinase buffer. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: 5µl of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: 10µl of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Data Acquisition: After a 30-60 minute incubation at room temperature, the luminescence is measured using a plate-reading luminometer. The IC50 values are calculated from the dose-response curves.
Cell Proliferation/Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.[16][17][18][19][20]
-
Cell Plating: Cells are seeded in an opaque-walled 96- or 384-well plate in culture medium and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium is added to each well.
-
Cell Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells. EC50 values are determined from the resulting dose-response curves.
Cytokine Secretion Assay (IL-2 ELISA)
This assay quantifies the amount of a specific cytokine, such as Interleukin-2 (IL-2), secreted by cells into the culture medium.[21][22][23][24]
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: Cell culture supernatants (containing the secreted cytokine) and a series of known standards are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells and incubated.
-
Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which is converted by HRP to produce a colored product.
-
Reaction Termination and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Clinical Development Status of this compound (BAY 2965501)
This compound is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT05614102).[2][25][26][27] This open-label, dose-escalation and expansion study is assessing the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound as a monotherapy and in combination with pembrolizumab in participants with advanced solid tumors.[25][26][27] The expansion cohorts are focusing on non-small cell lung cancer (NSCLC) and gastric/gastroesophageal junction (GEJ) adenocarcinoma.[4][25][27]
Summary and Future Directions
This compound is a promising, first-in-class, selective DGKζ inhibitor with a distinct mechanism of action aimed at enhancing anti-tumor immunity. Preclinical data demonstrate its potential to activate T-cells and NK cells, leading to enhanced tumor cell killing.[1][3][9]
The comparative data presented here, while not from direct head-to-head studies, provides a preliminary landscape of the potency of this compound in relation to other inhibitors of DGK and the related PKCζ pathway. Dual DGKα/ζ inhibitors like BMS-502 and the recently disclosed compound from Roche show potent activity, suggesting that targeting both isoforms may be a valuable strategy.[5][10][6][7]
As this compound progresses through clinical development, further studies will be crucial to understand its full therapeutic potential, both as a monotherapy and in combination with other immunotherapies. Direct comparative studies with other DGK inhibitors will be essential to delineate the optimal targeting strategy within this class of emerging cancer therapeutics.
References
- 1. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-502 | DGK | 2407854-18-4 | Invivochem [invivochem.com]
- 7. Roche discovers new DGK-α and DGK-ζ inhibitors to treat cancer | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. BMS-502 (BMS502) | Dual DGKα/ζ inhibitor | Probechem Biochemicals [probechem.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. ulab360.com [ulab360.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. OUH - Protocols [ous-research.no]
- 18. reactionbiology.com [reactionbiology.com]
- 19. promega.com [promega.com]
- 20. ch.promega.com [ch.promega.com]
- 21. stemcell.com [stemcell.com]
- 22. raybiotech.com [raybiotech.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. elkbiotech.com [elkbiotech.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. hra.nhs.uk [hra.nhs.uk]
- 27. CareAcross [careacross.com]
Predicting Response to (S)-Veludacigib: A Comparative Guide to CDK9 Inhibitor Biomarkers
For Researchers, Scientists, and Drug Development Professionals
(S)-Veludacigib is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and cell cycle progression. Its therapeutic potential is being explored in various malignancies. This guide provides a comparative overview of biomarkers for predicting response to this compound and other CDK9 inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2 (p-Ser2), a critical step for the transition from abortive to productive transcription elongation. Many cancers exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (MCL-1) and the oncogene MYC. By inhibiting CDK9, this compound and similar drugs suppress the expression of these key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Performance of CDK9 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable CDK9 inhibitors across a panel of cancer cell lines. This data highlights the varying sensitivity of different cancer types to CDK9 inhibition.
| Drug | Target(s) | Cell Line | Cancer Type | IC50 (nM) |
| This compound (AZD4573) | CDK9 | MV4-11 | Acute Myeloid Leukemia | <4[1][2][3] |
| OPM-2 | Multiple Myeloma | 23[1] | ||
| Hematological Cancers (Median) | Various | 11 (GI50)[4] | ||
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | A2780 | Ovarian Cancer | 13.8 - 123.5[5] |
| Lung Cancer Cell Lines (Median) | Lung Cancer | ~50 - 1400[6] | ||
| Biliary Tract Cancer Cell Lines | Biliary Tract Cancer | 8 - 33[7] | ||
| Alvocidib (Flavopiridol) | CDK1, CDK2, CDK4, CDK9 | Hut78 | Cutaneous T-cell Lymphoma | 94[8] |
| ST-1 | Adult T-cell Leukemia/Lymphoma | 30.1[9] | ||
| KOB | Adult T-cell Leukemia/Lymphoma | 60.1[9] | ||
| KK-1 | Adult T-cell Leukemia/Lymphoma | 55.8[9] | ||
| Voruciclib | CDK1, CDK4, CDK6, CDK9 | KRAS-mutant cell lines | Various | low micromolar[10] |
Note: IC50 values can vary depending on the assay conditions and cell lines used. This table provides a general comparison based on available data. Direct head-to-head studies of this compound against all listed alternatives in the same comprehensive panel of patient-derived xenograft (PDX) models are not extensively available in the public domain.
Key Biomarkers for Predicting Response
Several biomarkers have emerged as potential predictors of sensitivity to CDK9 inhibitors. These can be broadly categorized as pharmacodynamic markers (demonstrating target engagement) and predictive biomarkers (correlating with clinical response).
Pharmacodynamic Biomarkers:
-
Phosphorylated RNA Polymerase II (p-RPB1 Ser2): A direct downstream target of CDK9, a decrease in p-RPB1 at Serine 2 indicates effective target engagement.
-
MCL-1 and MYC Expression: As key survival proteins transcriptionally regulated by CDK9, a rapid decrease in their mRNA and protein levels serves as a robust indicator of drug activity.
Predictive Biomarkers:
-
Baseline MCL-1 Dependence: Tumors with high baseline expression and dependence on MCL-1 for survival are hypothesized to be more sensitive to CDK9 inhibition. This can be assessed by techniques like BH3 profiling.
-
MYC Overexpression: Cancers driven by MYC amplification or overexpression may be particularly vulnerable to the transcriptional suppression induced by CDK9 inhibitors.
Experimental Protocols
Intracellular Flow Cytometry for p-RPB1 and MCL-1
This protocol allows for the quantitative measurement of protein levels in individual cells, providing insights into target engagement and downstream effects.
Materials:
-
Antibodies:
-
Anti-phospho-RNA Polymerase II (Ser2) antibody (e.g., Clone JM11-51, Invitrogen, Cat# MA5-32637).
-
Anti-MCL-1 antibody (e.g., rat monoclonal 19C4, WEHI antibody facility).
-
Appropriate fluorescently-conjugated secondary antibodies.
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1-0.5% Saponin or Triton X-100)
-
FACS Buffer (PBS with 2% FCS)
-
Procedure:
-
Cell Preparation: Harvest single-cell suspensions from cell culture or dissociated tissues.
-
Fixation: Resuspend approximately 1x10^6 cells in 100 µL of cold Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then resuspend in 100 µL of Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.
-
Staining:
-
Incubate the permeabilized cells with the primary antibody (anti-p-RPB1 or anti-MCL-1) for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
If using an unconjugated primary antibody, incubate with the appropriate fluorescently-conjugated secondary antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Acquisition: Resuspend the cells in FACS Buffer and analyze on a flow cytometer.
Quantitative Real-Time PCR (qRT-PCR) for MCL-1 and MYC mRNA
This technique is used to measure the relative changes in gene expression following treatment with a CDK9 inhibitor.
Materials:
-
RNA Extraction Kit: (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA Synthesis Kit: (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)
-
qPCR Master Mix: (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Primers:
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets or tissue samples according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 10 µM each), and cDNA template.
-
qPCR Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
The development of this compound and other CDK9 inhibitors represents a promising therapeutic strategy for cancers dependent on transcriptional addiction. The effective use of these agents in the clinic will likely rely on a biomarker-driven approach. The biomarkers and experimental protocols outlined in this guide provide a framework for researchers to investigate the mechanism of action of these drugs, identify responsive patient populations, and monitor treatment efficacy. Further head-to-head preclinical and clinical studies will be crucial to fully delineate the comparative advantages of this compound and establish a definitive panel of predictive biomarkers for personalized cancer therapy.
References
- 1. Invitrogen Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody 50 μg; | Fisher Scientific [fishersci.com]
- 2. genecards.org [genecards.org]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 7. [PDF] Patient-Derived Xenograft Models of Breast Cancer and Their Application | Semantic Scholar [semanticscholar.org]
- 8. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 9. Patient-Derived Xenograft Models in Cancer Research: Methodology, Applications, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA polymerase II CTD repeat YSPTSPS (pSer2 + Ser5) Antibody (A308845) [antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-Veludacigib: A Guide for Laboratory Professionals
(S)-Veludacigib, as an investigational drug and a potent CDK4/6 inhibitor, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and institutional regulations.
Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of this compound. The primary method for the final disposition of this and similar investigational drug products is incineration through a licensed hazardous waste management vendor.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient.
Summary of Key Compound Information
While specific quantitative data for this compound's disposal parameters are not publicly available, the following table summarizes essential information based on its nature as a research-grade, biologically active small molecule.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N/A |
| Primary Research Area | Oncology, CDK4/6 Inhibition |
| Physical Form | Typically a solid powder |
| Waste Classification | Hazardous Chemical Waste |
| Recommended Disposal | Incineration via a licensed environmental management vendor |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.[3]
Waste Identification and Segregation
-
Treat as Hazardous Waste : All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Segregate Waste Streams : Do not mix this compound waste with other types of waste, such as non-hazardous trash, sharps, or biological waste, unless explicitly permitted by your institution's EHS guidelines.[3]
Waste Collection and Containment
-
Solid Waste : Collect contaminated disposable labware and personal protective equipment (PPE) in a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Hazardous Waste."
-
Liquid Waste : Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. The container must be securely capped.[3]
-
Original Containers : Unused, partially used, or empty vials of this compound should be disposed of "as is" without being emptied.[1][5]
-
Sharps : Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
Labeling and Storage
-
Proper Labeling : Every hazardous waste container must be affixed with a "HAZARDOUS WASTE" label provided by your institution's EHS department.[5] The label must be completed with the following information:
-
The full chemical name: "this compound".
-
All chemical constituents and their approximate concentrations (e.g., "this compound in DMSO").
-
The name of the Principal Investigator (PI).[5]
-
The laboratory location (building and room number).[5]
-
A contact phone number.[5]
-
The date when waste was first added to the container (accumulation start date).
-
-
Secure Storage : Store all waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be away from general lab traffic and clearly marked. The SAA must be registered with your institution's EHS.[5]
Disposal Request and Pickup
-
Initiate Disposal Process : Once a waste container is full, or if the research is concluded, a formal disposal request must be submitted to your institution's EHS department.[5]
-
Scheduled Pickup : An environmental professional will then pick up the properly labeled and sealed containers and transport them to a designated 90-day storage facility before they are sent to an approved environmental management vendor for incineration.[2]
Record Keeping
-
Maintain Records : It is crucial to maintain accurate records of the disposal of all investigational drugs. A certificate of destruction should be obtained from the EHS department or the disposal vendor and kept for a minimum of three years.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
